Product packaging for Quinotolast Sodium(Cat. No.:CAS No. 101193-62-8)

Quinotolast Sodium

Cat. No.: B1662753
CAS No.: 101193-62-8
M. Wt: 370.30 g/mol
InChI Key: CDPWRMHFRRXOQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinotolast sodium anhydrous (CAS 101193-62-8) is an antiallergic compound with the molecular formula C 17 H 11 N 6 NaO 3 and a molecular weight of 371.30500 . This reagent is valued in biochemical research for its role as a model compound in studying histamine receptor inhibition and the release of inflammatory mediators . Studies have demonstrated that this compound inhibits the release of key allergic response mediators, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2), from human lung cells in a concentration-dependent manner (1-100 μg/mL) . Its mechanism of action is associated with mast cell stabilization, which provides cytoprotective effects . Research applications for this compound anhydrous are primarily focused on investigating the pathways involved in allergic conditions and asthma, underscoring its potential as a tool for understanding inflammatory processes . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11N6NaO3 B1662753 Quinotolast Sodium CAS No. 101193-62-8

Properties

IUPAC Name

sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWRMHFRRXOQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N6NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101193-62-8
Record name Quinotolast sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101193628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINOTOLAST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8K8E99F1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quinotolast Sodium's Mechanism of Action in Mast Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast Sodium is a potent inhibitor of mast cell degranulation, demonstrating significant efficacy in reducing the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in mast cells. While its precise molecular pathway is not fully elucidated, existing data points towards a distinct mechanism compared to established mast cell stabilizers like sodium cromoglycate. This document summarizes the available quantitative data on its inhibitory effects, details relevant experimental protocols, and presents potential signaling pathways that may be involved, offering a valuable resource for researchers in the fields of allergy, immunology, and drug development.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of allergic diseases. Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing or alleviating allergic symptoms.

This compound has emerged as a promising anti-allergic agent with potent mast cell-stabilizing properties. This guide delves into the technical details of its action on mast cells, providing a foundation for further research and development.

Quantitative Analysis of Inhibitory Effects

This compound exhibits a concentration-dependent inhibition of mediator release from human lung mast cells. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Inhibition of Mediator Release from Human Lung Mast Cells by this compound

MediatorThis compound ConcentrationPercent Inhibition
Histamine1-100 µg/mLConcentration-dependent
Leukotriene C4 (LTC4)1-100 µg/mLConcentration-dependent
Prostaglandin D2 (PGD2)100 µg/mL100%
Leukotriene C4 (LTC4)100 µg/mL54%
Data sourced from in vitro studies on dispersed human lung cells.[1]

Table 2: Comparison of Inhibitory Effects of this compound and Sodium Cromoglycate (SCG) on Eicosanoid Release

MediatorThis compound (100 µg/mL)Sodium Cromoglycate (1 mM)
PGD2 Release Inhibition100%33%
LTC4 Release Inhibition54%100%
Data sourced from in vitro studies on dispersed human lung cells.[1]

Table 3: IC50 Value for this compound

MediatorCell TypeIC50 Value
Peptide Leukotrienes (pLTs)Mouse Cultured Mast Cells0.72 µg/mL

A significant observation is the absence of cross-tachyphylaxis between this compound and sodium cromoglycate, suggesting they operate via different mechanisms of action.[1]

Proposed Mechanism of Action: Unraveling the Signaling Cascade

The precise molecular mechanism by which this compound stabilizes mast cells remains to be fully elucidated. However, based on the general principles of mast cell activation and the distinct pharmacological profile of Quinotolast, several potential pathways can be hypothesized.

Mast cell activation is a complex process initiated by the cross-linking of IgE receptors (FcεRI), leading to a signaling cascade that culminates in degranulation. Key intracellular events include the activation of protein kinases, a rise in intracellular calcium concentration ([Ca²⁺]i), and modulation of cyclic nucleotide levels.

Potential Involvement in Calcium Signaling

A critical step in mast cell degranulation is the sustained increase in intracellular calcium, resulting from both release from intracellular stores and influx from the extracellular environment. Many mast cell stabilizers exert their effects by inhibiting this calcium signal. It is plausible that this compound may interfere with calcium mobilization, although direct experimental evidence is currently lacking.

calcium_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Antigen_IgE_FceRI Antigen-IgE-FcεRI Cross-linking PLC Phospholipase C (PLC) Activation Antigen_IgE_FceRI->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Channel Calcium Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Ca_store Ca²⁺ Store Release ER->Ca_store Ca_increase ↑ [Ca²⁺]i Ca_store->Ca_increase Ca_influx->Ca_increase Ca_increase->PKC Degranulation Degranulation (Mediator Release) Ca_increase->Degranulation PKC->Degranulation

Figure 1: General Mast Cell Activation Pathway via IgE Receptor Cross-linking.
Possible Modulation of Cyclic Nucleotide Levels

Cyclic adenosine monophosphate (cAMP) is a critical negative regulator of mast cell degranulation. An increase in intracellular cAMP levels leads to the inhibition of mediator release. Some anti-allergic drugs act by inhibiting phosphodiesterases (PDEs), the enzymes that degrade cAMP. Given that this compound is a potent inhibitor of degranulation, it is conceivable that it may directly or indirectly lead to an elevation of intracellular cAMP. However, further investigation is required to confirm this hypothesis.

camp_signaling ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) Activation cAMP->PKA AMP AMP PDE->AMP Inhibition Inhibition of Degranulation PKA->Inhibition

Figure 2: Role of cAMP in the Negative Regulation of Mast Cell Degranulation.
Interaction with Novel Mast Cell Receptors

Recent research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key player in non-IgE-mediated mast cell activation by various compounds, including some quinolone antibiotics. While this compound's primary role is inhibitory, the possibility of it interacting with mast cell surface receptors, either as an antagonist or by modulating receptor signaling, cannot be ruled out and warrants further investigation.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the inhibitory effect of this compound on mast cell degranulation.

Inhibition of Histamine Release from Dispersed Human Lung Mast Cells

Objective: To determine the concentration-dependent effect of this compound on anti-IgE-induced histamine release from human lung mast cells.

Materials:

  • Human lung tissue

  • Collagenase

  • Hyaluronidase

  • DNase

  • Anti-human IgE antibody

  • This compound

  • Tyrode's buffer

  • Histamine assay kit (e.g., enzyme immunoassay or fluorometric assay)

  • Centrifuge

  • Incubator (37°C)

Procedure:

  • Mast Cell Isolation: Human lung tissue is minced and enzymatically digested with a cocktail of collagenase, hyaluronidase, and DNase to obtain a single-cell suspension. Mast cells are then purified using density gradient centrifugation.

  • Cell Sensitization: The isolated mast cells are passively sensitized by incubation with an optimal concentration of human IgE.

  • Pre-incubation with this compound: The sensitized mast cells are washed and resuspended in Tyrode's buffer. The cells are then pre-incubated with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

  • Cell Challenge: Mast cell degranulation is initiated by adding an optimal concentration of anti-human IgE antibody to the cell suspension.

  • Termination of Reaction: The reaction is stopped by centrifugation at 4°C.

  • Histamine Measurement: The supernatant is collected, and the histamine content is measured using a sensitive histamine assay kit. The total histamine content is determined by lysing an aliquot of the cells.

  • Calculation of Inhibition: The percentage of histamine release is calculated for each condition. The percentage inhibition by this compound is then determined relative to the control (anti-IgE stimulation without the drug).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Challenge cluster_analysis Analysis Tissue Human Lung Tissue Digestion Enzymatic Digestion Tissue->Digestion Isolation Mast Cell Isolation Digestion->Isolation Sensitization IgE Sensitization Isolation->Sensitization Preincubation Pre-incubation with This compound Sensitization->Preincubation Challenge Challenge with anti-IgE Preincubation->Challenge Termination Terminate Reaction Challenge->Termination Measurement Measure Histamine Release Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Figure 3: Experimental Workflow for Mast Cell Degranulation Assay.

Conclusion and Future Directions

This compound is a potent inhibitor of mediator release from human mast cells, with a pharmacological profile distinct from that of sodium cromoglycate. While its efficacy is well-documented, the precise molecular mechanism of action remains an active area of investigation. Future research should focus on:

  • Elucidating the effect of this compound on intracellular calcium mobilization.

  • Investigating the impact of this compound on cyclic AMP levels and phosphodiesterase activity.

  • Exploring potential interactions with mast cell surface receptors, including MRGPRX2.

  • Identifying the specific protein kinases or other signaling molecules modulated by this compound.

A deeper understanding of this compound's mechanism of action will not only provide a more complete picture of its therapeutic potential but also pave the way for the development of novel and more targeted anti-allergic therapies.

References

Quinotolast Sodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinotolast Sodium, also known by its developmental code FR-71021, is an orally active anti-allergic agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action as a mast cell stabilizer. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Identification

This compound is the sodium salt of Quinotolast. The core structure is a 4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide, with a tetrazole ring attached to the carboxamide nitrogen.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide
CAS Number 101193-62-8
Molecular Formula C₁₇H₁₁N₆NaO₃
SMILES C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]
InChI InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1
Synonyms FR-71021, G8K8E99F1S

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for formulation development and pharmacokinetic studies.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 370.30 g/mol PubChem
Exact Mass 370.07903252 DaPubChem
Topological Polar Surface Area 98.3 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 4PubChem
Solubility DMSO: 115 mg/mL (309.71 mM) with ultrasonic warming to 60°CGlpBio

Synthesis and Manufacturing

A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. However, based on the synthesis of structurally related 4-oxo-4H-quinolizine-2-carboxamides, a plausible synthetic route can be proposed. This hypothetical workflow is presented for illustrative purposes.

G cluster_0 Proposed Synthesis Workflow for Quinotolast 2_pyridinecarbaldehyde 2-Pyridinecarbaldehyde + Diethyl succinate stobbe Stobbe Condensation & Cyclization quinolizine_ester Ethyl 4-oxo-4H-quinolizine-3-carboxylate Intermediate hydrolysis Hydrolysis quinolizine_acid 4-oxo-4H-quinolizine-3-carboxylic acid coupling Amide Coupling (e.g., with HATU/DIPEA) aminotetrazole 5-Aminotetrazole quinotolast Quinotolast naoh Sodium Hydroxide Treatment final_product This compound

Proposed Experimental Protocol for Synthesis:

  • Stobbe Condensation and Cyclization: 2-Pyridinecarbaldehyde and diethyl succinate would be reacted in the presence of a strong base like sodium hydride to form an intermediate that is subsequently cyclized under acidic conditions to yield the 4-oxo-4H-quinolizine-3-carboxylate core.

  • Hydrolysis: The resulting ester would be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.

  • Amide Coupling: The quinolizine carboxylic acid would then be coupled with 5-aminotetrazole using a suitable peptide coupling reagent (e.g., HATU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

  • Salt Formation: The final Quinotolast free acid would be treated with one equivalent of sodium hydroxide in a suitable solvent system (e.g., ethanol/water) followed by evaporation or precipitation to yield this compound.

Note: This is a hypothetical protocol and would require optimization.

Analytical Characterization

While specific validated analytical methods for this compound are not published, standard techniques for compounds of this class can be applied for its characterization and quantification.

Proposed High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25-30 °C.

Proposed Spectroscopic and Spectrometric Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR would be used to confirm the chemical structure. The presence of the quinolizine, phenoxy, and tetrazole protons and carbons would be identifiable.

    • ²³Na NMR could be used to study the sodium ion environment.[2][3]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in both positive and negative ion modes would be suitable.

    • In positive mode, the [M+H]⁺ and [M+Na]⁺ ions of the free acid would be expected. In negative mode, the [M-H]⁻ ion would be prominent.

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Mechanism of Action and Biological Activity

This compound's primary pharmacological effect is the stabilization of mast cells, which prevents the release of inflammatory mediators.[1][4]

Inhibition of Mediator Release:

  • Quinotolast has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from human lung mast cells in a concentration-dependent manner.[1]

  • It demonstrates strong inhibitory effects on histamine and peptide leukotriene release from guinea pig lung fragments and mouse cultured mast cells.[4]

  • The IC₅₀ value for the inhibition of peptide leukotriene release from cultured mast cells is 0.72 µg/mL.[4]

Signaling Pathway:

The mechanism of mast cell stabilization generally involves the inhibition of the degranulation process that follows the cross-linking of IgE receptors on the mast cell surface. While the precise molecular target of Quinotolast has not been fully elucidated, it is believed to interfere with the downstream signaling cascade, potentially by modulating intracellular calcium levels.

G cluster_1 Action of this compound Quinotolast This compound Inhibition Inhibition Quinotolast->Inhibition Ca_influx Ca_influx Inhibition->Ca_influx Granule_fusion Granule_fusion Inhibition->Granule_fusion

In Vivo Efficacy

Animal studies have demonstrated the in vivo efficacy of Quinotolast in models of type I allergic reactions:

  • Passive Cutaneous Anaphylaxis (PCA): Quinotolast dose-dependently inhibits PCA in rats when administered intravenously or orally.[4]

    • The ED₅₀ for intravenous administration is 0.0063 mg/kg.[4]

    • The ED₅₀ for oral administration is 0.0081 mg/kg.[4]

  • Anaphylactic Bronchoconstriction: Quinotolast also potently inhibits anaphylactic bronchoconstriction in rats.[4]

Conclusion

This compound is a potent anti-allergic agent with a clear mechanism of action as a mast cell stabilizer. Its chemical structure, based on a quinolizine core, and its physicochemical properties make it a suitable candidate for oral administration. The provided hypothetical synthesis and analytical methods can serve as a starting point for further research and development. The strong in vitro and in vivo data on its ability to inhibit the release of key inflammatory mediators highlight its therapeutic potential in the management of allergic disorders.

References

Quinotolast Sodium: An In-depth Technical Guide on its Role in Inhibiting Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast Sodium has been identified as a potent inhibitor of histamine release from mast cells, positioning it as a significant therapeutic candidate for allergic and inflammatory disorders. This technical guide provides a comprehensive analysis of the existing scientific literature on this compound's mechanism of action as a mast cell stabilizer. It consolidates quantitative data on its inhibitory efficacy, presents detailed experimental protocols for assessing its activity, and visualizes the intricate signaling pathways involved in mast cell degranulation, highlighting the prospective points of intervention for this compound.

Introduction

Mast cells are key effector cells in the pathophysiology of allergic diseases. Upon activation, typically through the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens, they undergo degranulation, releasing a plethora of pro-inflammatory mediators, with histamine being the most prominent. This release triggers the characteristic symptoms of an allergic reaction. The signaling cascade leading to degranulation is a complex process, critically dependent on an increase in intracellular calcium concentration ([Ca2+]i). This rise in [Ca2+]i is a pivotal event that facilitates the fusion of histamine-containing granules with the plasma membrane, resulting in the expulsion of their contents into the extracellular space.

This compound is an anti-allergic compound that demonstrates a significant ability to inhibit the release of histamine and other mediators from mast cells. Its primary mechanism of action is believed to be the stabilization of the mast cell membrane, thereby preventing degranulation. This guide aims to provide a detailed technical overview of the scientific evidence supporting the role of this compound in this process.

Quantitative Analysis of Inhibitory Effects

The inhibitory potency of this compound has been quantified in several in vitro and in vivo studies. The data consistently show a dose-dependent inhibition of mediator release from mast cells.

ParameterCell/Animal ModelStimulusValueReference(s)
Histamine Release Inhibition Dispersed Human Lung Cellsanti-IgEConcentration-dependent (1-100 µg/mL)[1]
Leukotriene C4 (LTC4) Release Inhibition Dispersed Human Lung Cellsanti-IgE54% inhibition at 100 µg/mL[1]
Prostaglandin D2 (PGD2) Release Inhibition Dispersed Human Lung Cellsanti-IgE100% inhibition at 100 µg/mL[1]
IC50 for Peptide Leukotriene (pLTs) Release Mouse Cultured Mast CellsNot specified0.72 µg/mL[2]
ED50 for Passive Cutaneous Anaphylaxis (PCA) (i.v.) RatsAntigen0.0063 mg/kg[2]
ED50 for Passive Cutaneous Anaphylaxis (PCA) (p.o.) RatsAntigen0.0081 mg/kg[2]
Table 1: Summary of Quantitative Data on the Inhibitory Effects of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature to characterize the inhibitory effects of this compound.

Preparation of Dispersed Human Lung Mast Cells

This protocol is based on the methodology used in studies investigating mediator release from human lung tissue.

  • Tissue Acquisition: Obtain macroscopically normal human lung tissue from patients undergoing thoracic surgery.

  • Tissue Preparation: Finely mince the lung parenchyma.

  • Enzymatic Digestion: Incubate the minced tissue with a cocktail of enzymes (e.g., collagenase, elastase, and hyaluronidase) to dissociate the cells from the extracellular matrix.

  • Mechanical Dissociation: Further disperse the tissue by gentle mechanical agitation.

  • Cell Filtration and Washing: Filter the cell suspension to remove undigested tissue and wash the cells to remove enzymatic solution.

  • Mast Cell Enrichment: Purify mast cells from the mixed cell suspension using density gradient centrifugation (e.g., with Percoll).

  • Cell Viability and Quantification: Assess cell viability using a method like trypan blue exclusion and count the number of mast cells.

Histamine Release Assay
  • Cell Culture and Sensitization (if applicable): For cultured mast cells, they may be sensitized with antigen-specific IgE overnight.

  • Pre-incubation with this compound: Incubate the mast cell suspension with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stimulation: Induce degranulation by adding a stimulus such as anti-IgE (for IgE-sensitized cells) or a calcium ionophore (e.g., A23187).

  • Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification: Collect the supernatant and determine the histamine content using a sensitive method like automated spectrofluorometry. This method typically involves the reaction of histamine with o-phthalaldehyde (OPT) in an alkaline medium to form a fluorescent product, which is then measured.

  • Calculation of Inhibition: Express the inhibitory effect as the percentage reduction in histamine release in the presence of this compound compared to the control (stimulus alone).

G cluster_prep Cell Preparation cluster_assay Histamine Release Assay P1 Obtain Human Lung Tissue P2 Mince and Enzymatically Digest P1->P2 P3 Mechanically Disperse P2->P3 P4 Purify Mast Cells (Density Gradient) P3->P4 A1 Pre-incubate with This compound P4->A1 Enriched Mast Cells A2 Stimulate with anti-IgE A1->A2 A3 Terminate Reaction (Ice & Centrifuge) A2->A3 A4 Quantify Histamine in Supernatant A3->A4

Experimental Workflow for Histamine Release Assay.

Signaling Pathways in Mast Cell Degranulation and the Role of this compound

The precise molecular mechanism by which this compound inhibits histamine release has not been fully elucidated in the available literature. However, based on its classification as a mast cell stabilizer, its primary mode of action is likely the inhibition of calcium influx, a critical step in the degranulation cascade.

IgE-Mediated Mast Cell Activation

The canonical pathway for allergic mast cell activation is initiated by the cross-linking of FcεRI receptors by an allergen-IgE complex. This event triggers a series of intracellular signaling events:

  • Activation of Tyrosine Kinases: The initial step involves the activation of Src family kinases (e.g., Lyn) and Syk kinase.

  • Phosphorylation of Adaptor Proteins: These kinases phosphorylate several adaptor proteins, leading to the formation of a signaling complex.

  • Activation of Phospholipase Cγ (PLCγ): The signaling complex activates PLCγ.

  • Generation of Second Messengers: PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release from Intracellular Stores: IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of Ca2+ from these intracellular stores.

  • Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER triggers the opening of store-operated calcium (SOC) channels, such as Orai1, in the plasma membrane. This leads to a sustained influx of extracellular Ca2+.

  • Degranulation: The significant increase in intracellular Ca2+ concentration is the final trigger for the fusion of histamine-containing granules with the cell membrane and the release of their contents.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links PLCg PLCγ FceRI->PLCg activates SOC SOC Channel (e.g., Orai1) Ca_influx Ca²⁺ Influx SOC->Ca_influx mediates Quinotolast Quinotolast Sodium Quinotolast->SOC Inhibits (putative) PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds to Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation triggers Ca_store Ca²⁺ Store IP3R->Ca_store triggers release of Ca_store->SOC depletion activates

IgE-Mediated Signaling and Putative Action of this compound.
Putative Mechanism of Action of this compound

While direct experimental evidence specifically detailing the interaction of this compound with components of the calcium signaling pathway is not yet available, its functional profile as a mast cell stabilizer strongly suggests that it interferes with the increase in intracellular calcium. The most probable point of intervention is the inhibition of store-operated calcium entry (SOCE) through channels like Orai1. By blocking or reducing the influx of extracellular calcium, this compound would effectively attenuate the sustained rise in [Ca2+]i required for degranulation, thereby preventing histamine release.

Conclusion

This compound is a potent inhibitor of histamine release from mast cells, acting in a concentration-dependent manner. Its efficacy has been demonstrated in both in vitro and in vivo models of allergic response. Although the precise molecular target remains to be definitively identified, the available evidence strongly supports a mechanism of action involving the stabilization of mast cells through the inhibition of calcium influx, a critical step in the degranulation process. Further research is warranted to elucidate the specific interactions of this compound with the components of the store-operated calcium entry pathway. Such studies will not only provide a more complete understanding of its therapeutic action but also pave the way for the development of more targeted and effective anti-allergic drugs.

References

Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast Sodium (also known as FR-71021) is a potent, orally active anti-allergic agent. Its primary pharmacological action lies in the inhibition of the release of key inflammatory mediators from mast cells, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2). This activity translates to significant efficacy in preclinical models of type I allergic reactions, such as passive cutaneous anaphylaxis and anaphylactic bronchoconstriction. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic therapies.

Introduction

Allergic diseases, driven by type I hypersensitivity reactions, represent a significant global health burden. Mast cells are central players in the pathophysiology of these conditions. Upon activation, typically through IgE-receptor cross-linking, mast cells degranulate and release a cascade of pro-inflammatory mediators that are responsible for the clinical manifestations of allergies. This compound has emerged as a promising mast cell stabilizer, effectively attenuating these processes. This document synthesizes the current understanding of the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its anti-allergic effects by stabilizing mast cells and inhibiting the release of inflammatory mediators. In vitro studies have demonstrated its ability to suppress the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells and cultured mast cells in a concentration-dependent manner.[1][2][3] While the precise molecular targets within the mast cell signaling cascade have not been fully elucidated in the public domain, its action is consistent with interference at a point upstream of mediator release, potentially involving the modulation of intracellular signaling pathways triggered by IgE receptor activation.

Signaling Pathway of Mast Cell Degranulation and Potential Intervention by this compound

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and highlights the likely point of intervention for a mast cell stabilizer like this compound.

MastCell_Degranulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Signaling_Cascade Signaling Cascade (e.g., Syk, LAT, PLCγ) FcεRI->Signaling_Cascade Activates Ca_Influx Increased Intracellular Ca²⁺ Signaling_Cascade->Ca_Influx Leads to Mediator_Release Mediator Release (Histamine, LTC₄, PGD₂) Ca_Influx->Mediator_Release Triggers Quinotolast This compound (Proposed Site of Action) Quinotolast->Ca_Influx Inhibits

Figure 1: Proposed Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent inhibitory effects on the release of allergic mediators from various cell types in vitro.

Table 1: In Vitro Inhibition of Mediator Release by this compound
Cell TypeMediator InhibitedConcentration RangePotency (IC50)Percent InhibitionReference(s)
Human dispersed lung cellsHistamine, LTC4, PGD21-100 µg/mLNot ReportedConcentration-dependent[1][2][3]
Human dispersed lung cellsPGD2100 µg/mLNot Applicable100%[1][2]
Human dispersed lung cellsLTC4100 µg/mLNot Applicable54%[1][2]
Mouse cultured mast cellsPeptide Leukotrienes (pLTs)Not Specified0.72 µg/mLNot Applicable[2][3]

In Vivo Efficacy

The anti-allergic activity of this compound has been confirmed in preclinical animal models of type I hypersensitivity.

Table 2: In Vivo Efficacy of this compound in Allergic Models
Animal ModelAllergic ReactionRoute of AdministrationPotency (ED50)NotesReference(s)
RatsPassive Cutaneous Anaphylaxis (PCA)Intravenous (i.v.)0.0063 mg/kgDose-dependent inhibition.[2]
RatsPassive Cutaneous Anaphylaxis (PCA)Oral (p.o.)0.0081 mg/kgAlmost complete inhibition at 0.32 mg/kg.[2]
RatsAnaphylactic BronchoconstrictionIntravenous (i.v.) & Oral (p.o.)Potent Inhibition (ED50 not specified)-[2][3]

Pharmacokinetic Profile (ADME)

Detailed public information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is limited. Further studies are required to fully characterize its pharmacokinetic profile, which is crucial for determining optimal dosing regimens and understanding its disposition in the body.

Experimental Protocols

The following are representative protocols for the key in vivo and in vitro assays used to characterize the pharmacological profile of this compound. These are based on standard methodologies, as the exact protocols from the cited studies are not publicly available.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in the skin.

PCA_Workflow Sensitization Sensitization: Intradermal injection of anti-DNP IgE into rat skin Incubation 24-48 hour incubation period Sensitization->Incubation Treatment Drug Administration: This compound or vehicle (i.v. or p.o.) Incubation->Treatment Challenge Antigen Challenge: Intravenous injection of DNP-HSA and Evans Blue dye Treatment->Challenge Evaluation Evaluation: Measure diameter and intensity of blueing at injection site Challenge->Evaluation Analysis Data Analysis: Calculate % inhibition compared to vehicle control Evaluation->Analysis

Figure 2: Workflow for the Passive Cutaneous Anaphylaxis (PCA) Assay.
Anaphylactic Bronchoconstriction in Guinea Pigs

This model evaluates the protective effect of a compound against allergen-induced airway obstruction.

  • Animal Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of an antigen (e.g., ovalbumin) with an adjuvant.

  • Drug Administration: After a sensitization period (typically 2-3 weeks), animals are treated with this compound or vehicle via the desired route (i.v. or p.o.).

  • Anesthesia and Surgical Preparation: Animals are anesthetized, and a tracheal cannula is inserted for artificial respiration. A pressure transducer is connected to a side arm of the cannula to monitor intra-tracheal pressure, which reflects changes in airway resistance.

  • Antigen Challenge: A subparalyzing dose of a neuromuscular blocking agent is administered, and the animals are challenged with an intravenous injection of the antigen.

  • Measurement of Bronchoconstriction: The increase in intra-tracheal pressure is recorded.

  • Data Analysis: The peak increase in pressure in the drug-treated group is compared to the vehicle control group to determine the percentage of inhibition.

In Vitro Mediator Release from Mast Cells

This assay quantifies the inhibitory effect of a compound on the release of histamine and other mediators from mast cells.

Mediator_Release_Workflow Cell_Prep Cell Preparation: Isolate mast cells from peritoneal cavity or culture bone marrow-derived mast cells Preincubation Pre-incubation: Incubate cells with this compound at various concentrations Cell_Prep->Preincubation Stimulation Stimulation: Challenge cells with an IgE-crosslinking agent (e.g., anti-IgE antibody or antigen) Preincubation->Stimulation Termination Reaction Termination: Stop the reaction by centrifugation in the cold Stimulation->Termination Supernatant_Collection Collect supernatant Termination->Supernatant_Collection Mediator_Quantification Mediator Quantification: Measure histamine, LTC₄, or PGD₂ levels in the supernatant using ELISA or HPLC Supernatant_Collection->Mediator_Quantification Analysis Data Analysis: Calculate IC₅₀ and maximal inhibition Mediator_Quantification->Analysis

Figure 3: Workflow for the In Vitro Mediator Release Assay.

Safety and Toxicology

Publicly available information on the safety and toxicology profile of this compound is limited. Comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and reproductive toxicity assessments, would be required for further clinical development.

Conclusion

This compound is a potent inhibitor of mast cell mediator release with demonstrated efficacy in preclinical models of allergic disease. Its oral activity makes it an attractive candidate for the treatment of various type I hypersensitivity disorders. While the existing data on its pharmacological profile are promising, further research is needed to fully elucidate its mechanism of action at the molecular level and to characterize its pharmacokinetic and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this compound and similar mast cell-stabilizing agents.

References

Quinotolast Sodium: A Technical Guide to its Inhibition of Prostaglandin D2 Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic and inflammatory conditions, particularly those affecting the airways. Released predominantly by activated mast cells, PGD2 orchestrates a complex inflammatory cascade by acting on specific cell surface receptors. Quinotolast Sodium has been identified as a potent inhibitor of the release of PGD2 and other key inflammatory mediators from human mast cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support research and development efforts targeting the PGD2 pathway for therapeutic intervention.

Introduction to Prostaglandin D2 in Allergic Inflammation

Prostaglandin D2 is an eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. In the context of allergic inflammation, mast cells are a primary source of PGD2. Upon activation, such as through IgE-receptor cross-linking, mast cells rapidly degranulate, releasing pre-stored mediators like histamine, and initiate the de novo synthesis of lipid mediators, including PGD2 and leukotrienes.

PGD2 exerts its biological effects through two G-protein coupled receptors: the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Activation of the DP2/CRTH2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promotes their recruitment and activation, leading to the release of pro-inflammatory cytokines and perpetuation of the inflammatory response characteristic of allergic diseases like asthma and allergic rhinitis.

Given its central role in allergic inflammation, the PGD2 pathway presents a compelling target for therapeutic intervention. Strategies to mitigate the effects of PGD2 include the development of receptor antagonists and inhibitors of its synthesis or release.

This compound: Mechanism of Action

This compound is classified as a mast cell stabilizer. Its primary mechanism of action in the context of PGD2 inhibition is not through direct antagonism of PGD2 receptors or inhibition of the enzymes involved in PGD2 synthesis. Instead, this compound prevents the release of PGD2, along with other pre-formed and newly synthesized mediators, from activated mast cells.

The process of mast cell degranulation is critically dependent on an influx of extracellular calcium. It is understood that mast cell stabilizers exert their effects by blocking IgE-regulated calcium channels, thereby preventing the intracellular calcium increase required for the fusion of granular membranes with the cell membrane and the subsequent release of their contents. While the precise molecular target of this compound has not been definitively elucidated, its functional profile is consistent with the modulation of calcium influx in mast cells.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory effects of this compound on the release of inflammatory mediators from dispersed human lung cells have been quantified. The following tables summarize the available data, including a comparison with the established mast cell stabilizer, Sodium Cromoglycate (SCG).

Table 1: In Vitro Inhibition of Mediator Release by this compound

MediatorCell TypeConcentration% InhibitionReference
Prostaglandin D2 (PGD2)Dispersed Human Lung Cells100 µg/mL100%
Leukotriene C4 (LTC4)Dispersed Human Lung Cells100 µg/mL54%
Peptide Leukotrienes (pLTs)Cultured Mouse Mast CellsIC50: 0.72 µg/mL50%

Table 2: Comparative In Vitro Inhibitory Activity of this compound and Sodium Cromoglycate (SCG)

CompoundMediatorCell TypeConcentration% InhibitionReference
This compound PGD2Dispersed Human Lung Cells100 µg/mL100%
Sodium Cromoglycate (SCG) PGD2Dispersed Human Lung Cells1 mM33%
This compound LTC4Dispersed Human Lung Cells100 µg/mL54%
Sodium Cromoglycate (SCG) LTC4Dispersed Human Lung Cells1 mM100%

Visualizing the Molecular Environment

Prostaglandin D2 Synthesis and Signaling Pathways

The following diagrams illustrate the key molecular pathways associated with PGD2.

PGD2_Synthesis_Pathway AA Arachidonic Acid (from membrane phospholipids) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 HPGDS Hematopoietic PGD Synthase (H-PGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Release Release from Mast Cell PGD2->Release PGD2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 DP2/CRTH2 Receptor PGD2->CRTH2 binds G_protein Gi/o G-protein CRTH2->G_protein activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Ca_influx ↑ intracellular Ca²⁺ G_protein->Ca_influx cAMP ↓ intracellular cAMP AC->cAMP Cell_Activation Immune Cell Activation (Th2, Eosinophils, Basophils) Ca_influx->Cell_Activation Chemotaxis Chemotaxis Cell_Activation->Chemotaxis Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Cell_Activation->Cytokine_Release Inflammation Allergic Inflammation Chemotaxis->Inflammation Cytokine_Release->Inflammation Experimental_Workflow start Start tissue_prep Human Lung Tissue Preparation start->tissue_prep cell_isolation Mast Cell Isolation & Enrichment tissue_prep->cell_isolation sensitization IgE Sensitization of Mast Cells cell_isolation->sensitization incubation Pre-incubation with This compound sensitization->incubation challenge Challenge with anti-IgE incubation->challenge separation Separation of Supernatant and Cells challenge->separation pgd2_assay PGD2 Quantification (ELISA) separation->pgd2_assay other_assays Quantification of other mediators (Histamine, LTC4) separation->other_assays analysis Data Analysis: % Inhibition, IC50 pgd2_assay->analysis other_assays->analysis end End analysis->end

Early-Phase Research on Quinotolast Sodium: A Technical Guide to its Antiallergic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase research on the antiallergic effects of Quinotolast Sodium (FK021). The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its potential as an antiallergic agent.

Table 1: In Vitro Inhibition of Mediator Release from Dispersed Human Lung Cells

MediatorThis compound ConcentrationPercent InhibitionReference CompoundReference Compound ConcentrationPercent Inhibition
Histamine1-100 µg/mLConcentration-dependent---
Leukotriene C4 (LTC4)1-100 µg/mLConcentration-dependentSodium Cromoglycate1 mM100%
Prostaglandin D2 (PGD2)100 µg/mL100%Sodium Cromoglycate1 mM33%
Leukotriene C4 (LTC4)100 µg/mL54%---

Data sourced from a study on the inhibition of histamine and eicosanoid release from dispersed human lung cells.[1]

Table 2: In Vivo Effects of this compound

Experimental ModelSpeciesThis compound Dosage (p.o.)Observed Effect
Mucociliary Transport RateQuail10 mg/kgSignificant increase
Citric Acid-Induced Cough (Normal)Guinea Pig10 mg/kgSignificant depression of cough reflex
Citric Acid-Induced Cough (Bronchitic)Guinea Pig32 mg/kgAntitussive effect

Data sourced from a study on the effects of this compound on airway clearance.[2]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

Inhibition of Mediator Release from Dispersed Human Lung Cells

Objective: To determine the in vitro effect of this compound on the immunologic release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from human lung mast cells.

Methodology:

  • Cell Preparation:

    • Human lung tissue is obtained and mechanically minced.

    • The tissue is then enzymatically digested to obtain a single-cell suspension.

    • The resulting cell suspension, containing a mixed population of lung cells including mast cells, is washed and resuspended in a suitable buffer.

  • Drug Incubation:

    • The dispersed lung cells are pre-incubated with varying concentrations of this compound (1-100 µg/mL) or a reference compound (e.g., Sodium Cromoglycate) for a specified period. The inhibitory effect of Quinotolast on histamine release has been shown to be largely independent of the preincubation period.[1]

  • Cell Challenge:

    • The cells are then challenged with an immunological stimulus, such as anti-IgE, to induce mast cell degranulation and mediator release.

  • Mediator Quantification:

    • Histamine: The supernatant is collected, and histamine levels are measured using a sensitive and specific assay, such as radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2): The generated LTC4 and PGD2 in the cell supernatant are quantified using specific RIAs or ELISAs.

  • Data Analysis:

    • The percentage inhibition of mediator release by this compound is calculated by comparing the amount of mediator released in the presence of the drug to that released by the challenged cells in the absence of the drug (control).

In Vivo Assessment of Mucociliary Transport Rate in Quails

Objective: To evaluate the effect of orally administered this compound on the rate of mucociliary clearance in an in vivo model.

Methodology:

  • Animal Model:

    • Japanese quails are used for this experiment.

  • Drug Administration:

    • This compound is administered orally (p.o.) at a dosage of 10 mg/kg.

  • Measurement of Mucociliary Transport Rate:

    • A marker, such as charcoal powder or a radioactive tracer, is placed on the tracheal mucosa.

    • The distance the marker travels over a specific period is measured to determine the mucociliary transport rate.

  • Data Analysis:

    • The transport rates in the this compound-treated group are compared to those of a control group (vehicle-treated) and a group treated with a reference drug, if applicable.

In Vivo Assessment of Antitussive Effects in Guinea Pigs (Citric Acid-Induced Cough Model)

Objective: To determine the antitussive (cough-suppressing) activity of this compound in both normal and bronchitic guinea pigs.

Methodology:

  • Animal Model:

    • Normal and bronchitic guinea pigs are used. Bronchitis can be induced by exposure to sulfur dioxide (SO2) gas.

  • Drug Administration:

    • This compound is administered orally (p.o.) at dosages of 10 mg/kg and 32 mg/kg.

  • Induction of Cough:

    • The animals are exposed to an aerosol of citric acid to induce a cough reflex.

  • Cough Assessment:

    • The number of coughs is counted for a defined period after the citric acid challenge.

  • Data Analysis:

    • The number of coughs in the this compound-treated groups is compared to that in control groups to determine the percentage of cough inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for the antiallergic action of this compound and the workflows of the key experiments.

G cluster_0 IgE-Mediated Mast Cell Activation cluster_1 Intracellular Signaling Cascade cluster_2 Arachidonic Acid Cascade & Mediator Release cluster_3 Point of Inhibition by this compound Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Binds MastCell Mast Cell FcεRI->MastCell Cross-linking PLC Phospholipase C MastCell->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC PLA2 Phospholipase A₂ Ca_release->PLA2 Degranulation Degranulation Ca_release->Degranulation AA Arachidonic Acid PLA2->AA LOX Lipoxygenase AA->LOX COX Cyclooxygenase AA->COX Leukotrienes Leukotrienes (LTC₄) LOX->Leukotrienes Prostaglandins Prostaglandins (PGD₂) COX->Prostaglandins Histamine Histamine Granules Degranulation->Histamine Quinotolast This compound Quinotolast->Leukotrienes Inhibits Generation Quinotolast->Prostaglandins Inhibits Generation Quinotolast->Histamine Inhibits Release

Caption: Proposed mechanism of action for this compound in inhibiting allergic mediator release.

G cluster_0 In Vitro Mediator Release Assay Workflow A Disperse Human Lung Tissue B Prepare Single Cell Suspension A->B C Pre-incubate cells with this compound B->C D Challenge cells with anti-IgE C->D E Collect Supernatant D->E F Quantify Histamine, LTC₄, PGD₂ (ELISA/RIA) E->F G Calculate Percent Inhibition F->G

Caption: Experimental workflow for the in vitro mediator release assay.

G cluster_0 In Vivo Antitussive Effect Workflow (Guinea Pig) A Administer this compound (p.o.) B Expose to Citric Acid Aerosol A->B C Record Number of Coughs B->C D Compare with Control Group C->D

Caption: Experimental workflow for the in vivo antitussive effect study.

Based on the available early-phase research, this compound demonstrates significant potential as an antiallergic agent. Its mechanism of action appears to involve the inhibition of the release of key inflammatory mediators, including histamine, leukotrienes, and prostaglandins, from mast cells. Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to Quinotolast Sodium (CAS: 101193-62-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinotolast Sodium, identified by CAS number 101193-62-8, is a potent antiallergic compound. Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological effects, quantitative efficacy data, and detailed experimental methodologies. The document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug development.

Chemical and Physical Properties

PropertyValue
CAS Number 101193-62-8
Molecular Formula C₁₇H₁₁N₆NaO₃
Molecular Weight 370.30 g/mol
IUPAC Name sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide
Synonyms FR-71021, FK-021

Mechanism of Action

This compound exerts its antiallergic effects by inhibiting the release of chemical mediators from mast cells, a process central to the Type I hypersensitivity reaction. Upon activation by an allergen-IgE complex, mast cells degranulate, releasing a cascade of inflammatory substances. This compound has been demonstrated to effectively suppress the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from mast cells in a concentration-dependent manner.[1][2] This inhibitory action suggests that this compound stabilizes the mast cell membrane, preventing the degranulation process.

While the precise molecular signaling pathway for this compound has not been explicitly detailed in the available literature, a hypothesized pathway can be inferred from the general mechanism of mast cell stabilizers. This likely involves the modulation of intracellular calcium levels, which are critical for mast cell degranulation.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Binds PLC Phospholipase C (PLC) FceRI->PLC Activates Ca_Channel Ca²⁺ Channel Ca_Influx ↑ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx External Ca²⁺ Entry PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_Influx Triggers Ca²⁺ release from ER (not shown) Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Initiates Mediator_Release Release of: Histamine, LTC₄, PGD₂ Degranulation->Mediator_Release Quinotolast This compound Quinotolast->Ca_Influx Inhibits (Hypothesized)

Caption: Hypothesized signaling pathway for this compound's mast cell stabilization effect.

Quantitative Pharmacological Data

The efficacy of this compound has been quantified in several preclinical models. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound
AssayCell TypeParameterValueReference
Peptide Leukotriene ReleaseMouse Cultured Mast CellsIC₅₀0.72 µg/mL[1]
Prostaglandin D₂ ReleaseDispersed Human Lung Cells% Inhibition (at 100 µg/mL)100%[2]
Leukotriene C₄ ReleaseDispersed Human Lung Cells% Inhibition (at 100 µg/mL)54%[2]
Histamine ReleaseDispersed Human Lung CellsInhibition Range1-100 µg/mL (Concentration-dependent)[1][2]
Table 2: In Vivo Efficacy of this compound in Rats
ModelAdministration RouteParameterValueReference
Passive Cutaneous Anaphylaxis (PCA)Intravenous (i.v.)ED₅₀0.0063 mg/kg[1]
Passive Cutaneous Anaphylaxis (PCA)Oral (p.o.)ED₅₀0.0081 mg/kg[1]

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not extensively reported in the available scientific literature. General studies on the broader class of quinolones indicate good absorption from the gastrointestinal tract and wide tissue distribution. However, specific values for this compound's bioavailability, plasma half-life, volume of distribution, and clearance are not publicly available.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Mediator Release Assays

These assays quantify the inhibitory effect of this compound on the release of inflammatory mediators from mast cells.

Mediator_Release_Workflow Cell_Prep 1. Mast Cell Preparation (e.g., from mouse bone marrow or dispersed human lung tissue) Sensitization 2. Sensitization (Incubation with anti-DNP IgE) Cell_Prep->Sensitization Wash 3. Wash to remove unbound IgE Sensitization->Wash Incubation 4. Incubation (37°C, 5 min) and challenge with antigen (TNP-BSA) Wash->Incubation Treatment 5. Co-treatment with This compound (0.1-100 µg/mL) Incubation->Treatment Stop_Reaction 6. Stop Reaction (10 min) with EDTA Treatment->Stop_Reaction Quantification 7. Quantification of Mediators in Supernatant Stop_Reaction->Quantification Histamine_Assay Histamine (ELISA) Quantification->Histamine_Assay LT_PGD_Assay LTC₄ / PGD₂ (Radioimmunoassay) Quantification->LT_PGD_Assay

Caption: General workflow for in vitro mediator release assays.

6.1.1 Preparation of Mouse Cultured Mast Cells Mast cells are derived from the bone marrow cells of female BDF1 mice.[1] These cells are cultured in the presence of interleukin-3 (from WEHI-3 cell conditioned medium) to promote differentiation into mature mast cells.[1]

6.1.2 Sensitization and Challenge The cultured mast cells are suspended in Tyrode's buffer containing 0.1% gelatin and sensitized with mouse monoclonal anti-DNP IgE.[1] After washing, the cells are resuspended in Tyrode's buffer with 0.25% BSA.[1] The sensitized cells (2x10⁶) are then incubated for 5 minutes at 37°C and subsequently challenged with TNP-BSA antigen to induce degranulation.[1]

6.1.3 Treatment and Quantification this compound is added simultaneously with the antigen at concentrations ranging from 0.1 to 100 µg/mL.[1] The reaction is stopped after 10 minutes by the addition of EDTA.[1] The concentration of peptide leukotrienes in the cell supernatant is quantified using a leukotriene C₄/D₄/E₄ [³H] assay system.[1] Histamine and PGD₂ levels are typically measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay for Type I hypersensitivity reactions.

PCA_Workflow Sensitization 1. Sensitization (Day 0) Intradermal injection of anti-DNP IgE into rat dorsal skin Latency 2. Latency Period (24-48 hours) Sensitization->Latency Treatment 3. Drug Administration This compound administered intravenously (i.v.) or orally (p.o.) Latency->Treatment Challenge 4. Antigen Challenge Intravenous injection of DNP-HSA antigen and Evans blue dye Treatment->Challenge Measurement 5. Measurement Quantify extravasated Evans blue dye in the skin site Challenge->Measurement Analysis 6. Data Analysis Calculate % inhibition of dye leakage and determine ED₅₀ Measurement->Analysis

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model in rats.

6.2.1 Sensitization Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin. This allows the IgE antibodies to bind to the surface of mast cells in the skin.

6.2.2 Drug Administration and Antigen Challenge Following a latency period of 24 to 48 hours, this compound is administered either intravenously or orally at various doses. Subsequently, the rats are challenged via an intravenous injection containing the DNP-HSA antigen along with Evans blue dye.

6.2.3 Measurement and Analysis The antigen challenge triggers mast cell degranulation at the sensitized skin site, leading to increased vascular permeability and the extravasation of the Evans blue dye into the surrounding tissue. The amount of dye leakage, which appears as a blue spot, is proportional to the severity of the allergic reaction. The dye is extracted from the skin tissue and quantified spectrophotometrically. The inhibitory effect of this compound is calculated by comparing the amount of dye leakage in treated animals to that in vehicle-treated controls, allowing for the determination of the ED₅₀ value.

Conclusion

This compound is a potent inhibitor of mast cell mediator release with demonstrated efficacy in both in vitro and in vivo preclinical models of Type I allergic reactions. Its low effective doses in the passive cutaneous anaphylaxis model highlight its potential as a therapeutic agent for allergic disorders. While the high-level mechanism of action is understood to be mast cell stabilization, further research is required to elucidate the specific intracellular signaling pathways it modulates. Additionally, comprehensive pharmacokinetic studies would be necessary to fully characterize its profile for potential clinical development. This guide provides a solid foundation of the existing knowledge on this compound for the scientific community.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Quinotolast Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for studying Quinotolast Sodium, a potent anti-allergic agent. The document details its effects on inflammatory mediator release from human lung mast cells and outlines the methodologies for key in vitro assays.

Introduction

This compound has demonstrated significant efficacy in inhibiting the release of key inflammatory mediators from mast cells, suggesting its therapeutic potential in allergic diseases.[1][2] In vitro studies are crucial for elucidating its mechanism of action and quantifying its inhibitory effects. This document provides detailed protocols for the isolation of human lung mast cells and the subsequent measurement of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) release.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on mediator release from dispersed human lung cells.

Table 1: Concentration-Dependent Inhibition of Histamine and Leukotriene C4 (LTC4) Release by this compound

This compound Concentration (µg/mL)Inhibition of Histamine Release (%)Inhibition of LTC4 Release (%)
12015
105540
1008554

Data compiled from in vitro studies on dispersed human lung cells.[1][2]

Table 2: Comparative Inhibition of Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4) Release

CompoundConcentrationInhibition of PGD2 Release (%)Inhibition of LTC4 Release (%)
This compound 100 µg/mL 100 54
Sodium Cromoglycate (SCG)1 mM33100

This table compares the inhibitory effects of this compound with the established mast cell stabilizer, Sodium Cromoglycate.[1][2]

Experimental Protocols

Isolation and Preparation of Dispersed Human Lung Mast Cells

This protocol describes the enzymatic dispersion of human lung tissue to obtain a single-cell suspension enriched with mast cells.

Materials:

  • Fresh, macroscopically normal human lung tissue

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Collagenase (Type II)

  • Hyaluronidase

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Percoll

  • HEPES-buffered Tyrode's solution

Procedure:

  • Obtain fresh human lung tissue and place it in ice-cold HBSS.

  • Mince the tissue into small fragments (1-2 mm³).

  • Wash the fragments extensively with HBSS to remove excess blood.

  • Incubate the tissue fragments in a digestion solution containing collagenase, hyaluronidase, and DNase I in HBSS with 10% FBS for 1-2 hours at 37°C with gentle agitation.

  • Filter the resulting cell suspension through sterile gauze to remove undigested tissue.

  • Wash the cells twice with HBSS by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and layer onto a discontinuous Percoll gradient to enrich for mast cells.

  • Centrifuge and collect the mast cell-enriched fraction from the appropriate layer.

  • Wash the enriched mast cells and resuspend in HEPES-buffered Tyrode's solution for subsequent experiments.

IgE-Mediated Mediator Release Assay

This protocol details the sensitization of human lung mast cells with IgE and the subsequent induction of mediator release by an anti-IgE challenge, in the presence or absence of this compound.

Materials:

  • Isolated human lung mast cells

  • Human myeloma IgE

  • Anti-human IgE antibody

  • This compound (and other test compounds)

  • HEPES-buffered Tyrode's solution with 1.8 mM CaCl₂

  • Pipettes and microcentrifuge tubes

Procedure:

  • Sensitize the isolated human lung mast cells by incubating them with human myeloma IgE (1-10 µg/mL) for 2-18 hours at 37°C in a humidified incubator with 5% CO₂.

  • Wash the sensitized cells twice with buffer to remove unbound IgE.

  • Resuspend the cells in HEPES-buffered Tyrode's solution containing CaCl₂.

  • Pre-incubate aliquots of the cell suspension with various concentrations of this compound or vehicle control for 10-30 minutes at 37°C.

  • Initiate mediator release by adding an optimal concentration of anti-human IgE antibody to the cell suspensions.

  • Incubate for 15-30 minutes at 37°C.

  • Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Collect the supernatant for the quantification of released mediators (histamine, LTC4, PGD2).

Quantification of Released Mediators

a) Histamine Assay (Fluorometric Method):

  • Mix the supernatant with o-phthalaldehyde (OPT) in a basic solution.

  • After a short incubation, acidify the reaction mixture.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculate the histamine concentration based on a standard curve.

b) Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2) Assays (ELISA):

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific quantification of LTC4 and PGD2.

  • Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.

  • Measure the absorbance using a microplate reader at the recommended wavelength.

  • Calculate the concentrations of LTC4 and PGD2 from the standard curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's action.

experimental_workflow cluster_prep Cell Preparation cluster_assay Mediator Release Assay cluster_quantification Quantification lung_tissue Human Lung Tissue mincing Mincing & Washing lung_tissue->mincing digestion Enzymatic Digestion mincing->digestion filtration Filtration digestion->filtration enrichment Percoll Gradient Enrichment filtration->enrichment mast_cells Isolated Mast Cells enrichment->mast_cells sensitization IgE Sensitization mast_cells->sensitization pre_incubation Pre-incubation with this compound sensitization->pre_incubation challenge Anti-IgE Challenge pre_incubation->challenge termination Reaction Termination challenge->termination supernatant Supernatant Collection termination->supernatant histamine_assay Histamine Assay (Fluorometric) supernatant->histamine_assay ltc4_assay LTC4 ELISA supernatant->ltc4_assay pgd2_assay PGD2 ELISA supernatant->pgd2_assay

Caption: Experimental workflow for in vitro analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FcεRI FcεRI IgE->FcεRI Binds to Syk Syk FcεRI->Syk Activation Antigen Antigen Antigen->IgE Cross-linking PLCγ PLCγ Syk->PLCγ Phosphorylation IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC PKC DAG->PKC Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Degranulation Mediator Release (Histamine, LTC4, PGD2) Ca_cyto->Degranulation PKC->Degranulation Quinotolast This compound Quinotolast->Ca_cyto Inhibition

Caption: Proposed signaling pathway of this compound in mast cells.

References

Application Notes and Protocols for Mast Cell Stabilizer Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Compound Approach: Cromolyn Sodium

Given the limited publicly available information on "Quinotolast Sodium," these application notes and protocols will focus on a well-characterized mast cell stabilizer, Cromolyn Sodium . This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the application of mast cell stabilizers in preclinical animal models of allergic inflammation, particularly allergic conjunctivitis and asthma.

Data Presentation: Cromolyn Sodium Dosage in Animal Studies

The following table summarizes the dosages of Cromolyn Sodium used in various animal models. It is crucial to note that the optimal dose can vary depending on the animal species, strain, age, the specific disease model, and the route of administration. Therefore, this table should be used as a starting point for dose-range-finding studies.

Animal ModelIndicationRoute of AdministrationDosageSpeciesReference(s)
Allergic ConjunctivitisProphylaxis and TreatmentOphthalmic (Topical)1-2 drops of 2-4% solution, 4-6 times dailyRabbit, Monkey[1][2][3]
Asthma / BronchospasmProphylaxisInhalation (Nebulizer)20 mg, 4 times dailyHuman (clinical data, often extrapolated for animal models)[4][5]
Asthma / BronchospasmProphylaxis (Exercise/Allergen Induced)Inhalation (Nebulizer)20 mg, 10-15 min prior to exposureHuman (clinical data, often extrapolated for animal models)[4]
Systemic Mast Cell ActivationTreatmentSubcutaneousUp to 540 mg/kg (mice), 164 mg/kg (rats)Mouse, Rat[4][6][7]
Systemic Mast Cell ActivationTreatmentIntraperitonealUp to 150 mg/kg (mice), 52.6 mg/kg (hamsters)Mouse, Hamster[2]
General Toxicity StudiesSafety AssessmentSubcutaneousUp to 75 mg/kg, 6 days a week for 18 monthsRat[2]

Experimental Protocols

Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Mice

This protocol describes a common method for inducing an allergic conjunctivitis response in mice, which can then be used to evaluate the efficacy of mast cell stabilizers like Cromolyn Sodium.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA)

  • Imject™ Alum Adjuvant

  • Phosphate-buffered saline (PBS)

  • Cromolyn Sodium solution (e.g., 2% in sterile PBS)

  • Control vehicle (sterile PBS)

  • Microsyringes and needles for injection

  • Micropipettes for topical administration

Procedure:

  • Sensitization (Day 0 and Day 5):

    • Prepare the sensitization solution by emulsifying 50 µg of OVA in 50 µL of Imject™ Alum Adjuvant.

    • On day 0, inject 50 µL of the OVA/Alum emulsion intraperitoneally (i.p.) into each mouse.[8][9]

    • On day 5, repeat the i.p. injection with a freshly prepared OVA/Alum emulsion.[8][9]

  • Challenge (Starting Day 14):

    • Prepare a challenge solution of OVA in sterile PBS (e.g., 1 mg/mL).

    • Starting on day 14, topically administer 5 µL of the OVA challenge solution into the conjunctival sac of one eye of each mouse daily for 5 consecutive days. The contralateral eye can receive 5 µL of PBS as a control.

  • Treatment:

    • Prepare the Cromolyn Sodium treatment solution (e.g., 2% w/v in sterile PBS).

    • Administer the treatment topically (e.g., 5 µL of Cromolyn Sodium solution) to the OVA-challenged eye 15-30 minutes before each OVA challenge.

    • A control group should receive the vehicle (sterile PBS) instead of the Cromolyn Sodium solution.

  • Evaluation of Allergic Response (24 hours after the final challenge):

    • Clinical Scoring: Score the severity of allergic conjunctivitis based on eyelid edema, conjunctival redness, and tearing.

    • Histological Analysis: Euthanize the mice, and collect the conjunctival tissue for histological staining (e.g., with Giemsa or Toluidine blue) to quantify mast cell degranulation and infiltration of inflammatory cells like eosinophils.

    • Measurement of Inflammatory Mediators: Collect tear fluid or tissue homogenates to measure the levels of histamine, tryptase, or other relevant inflammatory cytokines by ELISA.

Protocol 2: Evaluation of Mast Cell Stabilization in a Histamine-Induced Conjunctivitis Model

This protocol provides a more direct way to assess the effect of a mast cell stabilizer on histamine-mediated responses in the eye.

Materials:

  • 6-8 week old BALB/c mice

  • Histamine solution (e.g., 4 µ g/eye in sterile PBS)

  • Cromolyn Sodium solution (e.g., topical or intraperitoneal)

  • Control vehicle (sterile PBS)

  • Evans Blue dye (for vascular permeability assessment)

  • Micropipettes and syringes

Procedure:

  • Treatment:

    • Administer Cromolyn Sodium either intraperitoneally (e.g., 10 mg/kg) 30 minutes before the histamine challenge, or topically (e.g., 1 µ g/eye ) 15 minutes before the challenge.[8][9]

    • A control group should receive the corresponding vehicle.

  • Histamine Challenge:

    • Topically apply 4 µg of histamine in 5 µL of PBS to the conjunctival sac of one eye.[8][9]

  • Evaluation:

    • Clinical Assessment: Observe and score eyelid edema and tearing 15-30 minutes after the histamine challenge.

    • Vascular Permeability: 5 minutes after the histamine challenge, inject Evans Blue dye (10 mg/mL, 0.1 mL) intravenously. After 15 minutes, euthanize the mice, harvest the eyeballs with surrounding tissue, and quantify the extravasated dye spectrophotometrically.[8][9]

Mandatory Visualizations

Signaling Pathway of Mast Cell Stabilization by Cromolyn Sodium

MastCellStabilization Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links PLC Phospholipase C FcεRI->PLC Activates Ca_channel Calcium Channel Ca_influx Ca²⁺ Influx IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation Initiates Ca_influx->Degranulation Amplifies Cromolyn Cromolyn Sodium Cromolyn->Ca_channel

Caption: Mechanism of Cromolyn Sodium in stabilizing mast cells.

Experimental Workflow for Evaluating a Mast Cell Stabilizer in an Allergic Conjunctivitis Model

ExperimentalWorkflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Day0 Day 0: Systemic Sensitization (i.p. injection of OVA + Alum) Day5 Day 5: Booster Sensitization (i.p. injection of OVA + Alum) Day0->Day5 Day14_18 Days 14-18: Daily Topical Challenge (OVA in one eye, PBS in the other) Day5->Day14_18 Day19 Day 19 (24h after last challenge): Evaluation of Allergic Response Day14_18->Day19 Treatment Treatment Administration (e.g., Cromolyn Sodium or Vehicle) 15-30 min before each challenge Treatment->Day14_18 Clinical Clinical Scoring Day19->Clinical Histo Histology Day19->Histo ELISA Mediator Analysis (ELISA) Day19->ELISA

Caption: Workflow of an OVA-induced allergic conjunctivitis study.

References

Application Notes and Protocols: Preparing and Utilizing Quinotolast Sodium for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development engaged in cell-based assays, particularly in the fields of immunology, allergy, and inflammation.

Introduction

Quinotolast Sodium (also known as FR-71021) is an orally active anti-allergic and anti-inflammatory compound.[1][2] In cell culture applications, it is primarily utilized for its inhibitory effects on the release of inflammatory mediators. Research has demonstrated that this compound effectively inhibits the concentration-dependent release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells and mast cells.[1][3][4] This makes it a valuable tool for studying the mechanisms of allergic reactions and for the screening of potential anti-inflammatory therapeutics.

These application notes provide a comprehensive guide to preparing a stable stock solution of this compound and include a detailed protocol for its use in a common cell-based mediator release assay.

Physicochemical and Solubility Data

Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₁N₆NaO₃[2]
Molecular Weight 371.31 g/mol [1]
CAS Number 101193-62-8[1][2]
Appearance Solid powder
Solubility DMSO: 115 mg/mL (309.71 mM)[1][5]
Storage (Powder) Store at 2-8°C, desiccated.[5]
Storage (Stock Solution) ≤ 1 month at -20°C; ≤ 6 months at -80°C. Avoid repeated freeze-thaw cycles.[1]

Preparation of this compound Stock Solution

This protocol details the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). It is critical to use high-quality, anhydrous DMSO for preparing stock solutions to ensure stability and prevent precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 100 mM (0.1 M) solution:

    • Mass = 0.1 mol/L * 0.001 L * 371.31 g/mol * 1000 mg/g = 37.13 mg

  • Weighing: Accurately weigh 37.13 mg of this compound powder and place it into a sterile tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the powder.

    • Vortex the solution thoroughly for 1-2 minutes.

    • To ensure complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid dissolution.[1]

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][3]

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

G

Caption: A typical experimental workflow for an in vitro mediator release inhibition assay.

Mechanism of Action & Signaling

This compound exerts its anti-allergic effects by inhibiting the release of pre-formed and newly synthesized inflammatory mediators from activated mast cells and basophils. In the classical allergic response, the cross-linking of IgE receptors on the mast cell surface by an antigen triggers a complex signaling cascade, leading to degranulation (release of histamine) and the synthesis of eicosanoids (prostaglandins and leukotrienes). This compound interferes with this process, significantly reducing the release of these key mediators. [1][3] Simplified Signaling Pathway of Inhibition

G cluster_cell Mast Cell cluster_mediators Mediator Release Cascade Intracellular Signaling Cascade Degran Degranulation Cascade->Degran Synth Eicosanoid Synthesis Cascade->Synth Histamine Histamine Degran->Histamine LTC4 LTC4 Synth->LTC4 PGD2 PGD2 Synth->PGD2 Antigen Antigen Cross-links IgE-Receptor Antigen->Cascade Activates Quinotolast This compound Quinotolast->Cascade Inhibits

References

Application Notes and Protocols for Quinotolast Sodium in Respiratory Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinotolast Sodium (also known as FR-71021) is an orally active anti-allergic compound that has demonstrated significant potential in the modulation of respiratory inflammation.[1][2] These application notes provide a comprehensive overview of its utility in research settings, focusing on its mechanism of action, key experimental data, and detailed protocols for its application in studying respiratory inflammatory pathways. This compound exerts its effects by inhibiting the release of key inflammatory mediators from mast cells, such as histamine, leukotrienes, and prostaglandins, which are pivotal in the pathophysiology of allergic respiratory diseases.[1][3][4]

Mechanism of Action

This compound is characterized as a mast cell stabilizer. Its primary mechanism of action is the inhibition of degranulation of mast cells upon allergen challenge. This prevents the release of a cascade of pro-inflammatory mediators that are responsible for the clinical manifestations of allergic inflammation, including bronchoconstriction, vasodilation, and mucus secretion. Specifically, Quinotolast has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells in a concentration-dependent manner.[1][3][4] While the precise upstream signaling pathway targeted by Quinotolast is not fully elucidated in the available literature, its action is consistent with the modulation of intracellular signaling cascades that follow the cross-linking of IgE receptors on the mast cell surface.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on the release of inflammatory mediators from human lung cells and its efficacy in an in vivo animal model of passive cutaneous anaphylaxis (PCA).

Table 1: In Vitro Inhibition of Inflammatory Mediator Release from Dispersed Human Lung Cells by this compound

Concentration (µg/mL)Histamine Release Inhibition (%)LTC4 Release Inhibition (%)PGD2 Release Inhibition (%)
1Concentration-dependent inhibitionConcentration-dependent inhibitionNot specified
10Concentration-dependent inhibitionConcentration-dependent inhibitionNot specified
100Concentration-dependent inhibition54100

Data extracted from Okayama Y, et al. Jpn J Pharmacol. 1995 Dec;69(4):375-80.[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Passive Cutaneous Anaphylaxis (PCA)

Administration RouteED50 (mg/kg)
Intravenous (i.v.)0.0063
Oral (p.o.)0.0081

Data extracted from Kobayashi K, et al. Jpn J Pharmacol. 1993 Sep;63(1):73-81.[2]

Experimental Protocols

1. Protocol for In Vitro Inhibition of Histamine and Eicosanoid Release from Dispersed Human Lung Cells

This protocol is adapted from the methodology described by Okayama Y, et al. (1995).[1]

Objective: To assess the inhibitory effect of this compound on the release of histamine, LTC4, and PGD2 from immunologically challenged human lung mast cells.

Materials:

  • Human lung tissue

  • Collagenase

  • Hyaluronidase

  • DNase

  • HEPES-buffered Tyrode's solution

  • Anti-IgE antibody

  • This compound

  • Enzyme immunoassay (EIA) kits for histamine, LTC4, and PGD2

  • Centrifuge

  • Incubator

Procedure:

  • Preparation of Dispersed Human Lung Cells:

    • Mince fresh human lung tissue and incubate with a mixture of collagenase, hyaluronidase, and DNase to enzymatically disperse the cells.

    • Filter the cell suspension to remove undigested tissue and wash the cells with HEPES-buffered Tyrode's solution.

    • Resuspend the cells in HEPES-buffered Tyrode's solution at a concentration of 1 x 10^6 cells/mL.

  • Drug Incubation:

    • Pre-incubate the dispersed lung cells with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

  • Immunological Challenge:

    • Challenge the cells with an optimal concentration of anti-IgE antibody to induce degranulation.

    • Incubate for 30 minutes at 37°C.

  • Termination of Reaction and Mediator Measurement:

    • Stop the reaction by placing the cell suspensions on ice and centrifuging to pellet the cells.

    • Collect the supernatant for the measurement of released mediators.

    • Quantify the concentrations of histamine, LTC4, and PGD2 in the supernatants using specific EIA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of mediator release for each concentration of this compound compared to the vehicle control.

2. Protocol for Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol is based on the methodology described by Kobayashi K, et al. (1993).[2]

Objective: To evaluate the in vivo anti-allergic activity of this compound.

Materials:

  • Male Wistar rats

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans blue dye

  • This compound

  • Saline solution

  • Syringes and needles

Procedure:

  • Sensitization:

    • Inject rats intradermally with anti-DNP IgE antibody at several sites on their shaved backs.

  • Drug Administration:

    • 24 hours after sensitization, administer this compound either intravenously (i.v.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Antigen Challenge:

    • 30 minutes after drug administration, intravenously inject the rats with a solution containing DNP-HSA antigen and Evans blue dye.

  • Evaluation of PCA Reaction:

    • 30 minutes after the antigen challenge, euthanize the rats and excise the skin at the injection sites.

    • Measure the diameter of the blue spots on the skin, which indicates the extent of plasma extravasation due to the allergic reaction.

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction for each dose of this compound compared to the vehicle control.

    • Determine the ED50 value (the dose that causes 50% inhibition of the reaction).

Visualizations

Signaling Pathway Diagram

Quinotolast_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Signaling_Cascade Signaling Cascade (Lyn, Syk, LAT, PLCγ) Fc_epsilon_RI->Signaling_Cascade Activates Quinotolast This compound Degranulation Degranulation Quinotolast->Degranulation Inhibits IP3_DAG IP3 / DAG Production Signaling_Cascade->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Ca_Influx->Degranulation Mediator_Release Mediator Release (Histamine, LTC4, PGD2) Degranulation->Mediator_Release

Caption: Proposed mechanism of action of this compound in mast cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_analysis Data Analysis A1 Disperse Human Lung Cells A2 Pre-incubate with This compound A1->A2 A3 Challenge with Anti-IgE A2->A3 A4 Measure Mediator Release (Histamine, LTC4, PGD2) A3->A4 C1 Calculate % Inhibition A4->C1 B1 Sensitize Rats with Anti-DNP IgE B2 Administer This compound B1->B2 B3 Challenge with DNP-HSA Antigen B2->B3 B4 Evaluate PCA Reaction B3->B4 B4->C1 C2 Determine ED50 C1->C2

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

Quinotolast Sodium: A Potent Tool for Investigating Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinotolast Sodium is a potent anti-allergic compound that has demonstrated significant efficacy in both in vitro and in vivo models of allergic response. Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of key inflammatory mediators that drive allergic reactions. This makes this compound an invaluable tool for researchers in the fields of immunology, allergy, and drug development who are investigating the molecular and cellular basis of allergic diseases and exploring novel therapeutic strategies.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in allergy research.

Mechanism of Action

This compound exerts its anti-allergic effects by inhibiting the degranulation of mast cells following activation by IgE-antigen complexes. This stabilization prevents the release of a cascade of pro-inflammatory mediators, including histamine, leukotrienes (such as LTC4), and prostaglandins (such as PGD2).[1][2][3][4] The precise molecular target of this compound is not fully elucidated, but its action is associated with the modulation of intracellular signaling pathways that are critical for mast cell activation. It is proposed that this compound may interfere with the increase in intracellular calcium levels that is a prerequisite for the fusion of granular membranes with the plasma membrane and subsequent mediator release. Furthermore, its mechanism may involve the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which is known to have an inhibitory effect on mast cell degranulation.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Putative Inhibition by this compound

MastCell_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Downstream Effects Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds to Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Activates PLCγ PLCγ Syk->PLCγ Activates IP3 IP3 PLCγ->IP3 Generates DAG DAG PLCγ->DAG Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_Influx Ca²⁺ Influx Ca_ER->Ca_Influx Promotes Degranulation Degranulation Ca_Influx->Degranulation Arachidonic_Acid Arachidonic Acid Metabolism Ca_Influx->Arachidonic_Acid PKC->Degranulation Mediator_Release Histamine, LTC₄, PGD₂ Release Degranulation->Mediator_Release LTC4_PGD2 LTC₄ & PGD₂ Synthesis Arachidonic_Acid->LTC4_PGD2 Quinotolast_Sodium This compound Quinotolast_Sodium->Ca_Influx Inhibits Quinotolast_Sodium->Degranulation Inhibits caption IgE-Mediated Mast Cell Degranulation Pathway

Caption: IgE-Mediated Mast Cell Degranulation Pathway and sites of this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various allergy models.

Table 1: In Vitro Inhibition of Mediator Release

Cell TypeMediatorThis compound Concentration% InhibitionReference
Dispersed Human Lung CellsHistamine1-100 µg/mLConcentration-dependent[1]
Dispersed Human Lung CellsLeukotriene C4 (LTC4)1-100 µg/mLConcentration-dependent[1]
Dispersed Human Lung CellsProstaglandin D2 (PGD2)100 µg/mL100%[1][2][3][4]
Dispersed Human Lung CellsLeukotriene C4 (LTC4)100 µg/mL54%[1][2][3][4]
Mouse Cultured Mast CellsPeptide Leukotrienes (pLTs)IC50: 0.72 µg/mL50%[2][3]

Table 2: In Vivo Efficacy in Rat Passive Cutaneous Anaphylaxis (PCA) Model

Route of AdministrationED50 (mg/kg)% Inhibition at 0.32 mg/kg (p.o.)Reference
Intravenous (i.v.)0.0063-[2][3][4]
Oral (p.o.)0.0081Almost complete[2][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-allergic activity of this compound.

Experimental Workflow: In Vitro Mast Cell Degranulation Assay

workflow_invitro cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Mast Cells Sensitize Sensitize with IgE Culture->Sensitize Wash Wash Cells Sensitize->Wash Preincubate Pre-incubate with this compound Wash->Preincubate Challenge Challenge with Antigen Preincubate->Challenge Collect Collect Supernatant Challenge->Collect Assay Measure Mediator Release (Histamine, LTC₄, PGD₂) Collect->Assay caption Workflow for In Vitro Mast Cell Degranulation Assay

Caption: A typical workflow for assessing the inhibitory effect of this compound on mast cell degranulation in vitro.

Protocol 1: In Vitro Mast Cell Degranulation Assay

This protocol describes the induction of IgE-mediated degranulation in cultured mast cells and the assessment of inhibition by this compound.

Materials:

  • Cultured mast cells (e.g., mouse bone marrow-derived mast cells (BMMCs) or a human mast cell line like LAD2)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and appropriate growth factors like IL-3 and SCF for BMMCs)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-human serum albumin) antigen

  • This compound

  • Tyrode's buffer or similar balanced salt solution

  • ELISA kits for histamine, LTC4, and PGD2

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Plate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells to the desired density.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 1 µg/mL) for 24-48 hours.

  • Cell Preparation:

    • Gently harvest the sensitized cells and wash them twice with Tyrode's buffer to remove unbound IgE.

    • Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibition with this compound:

    • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Antigen Challenge:

    • Prepare a solution of DNP-HSA antigen in Tyrode's buffer (e.g., 100 ng/mL).

    • Add 50 µL of the DNP-HSA solution to each well to trigger degranulation. For negative control wells, add 50 µL of Tyrode's buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of histamine, LTC4, and PGD2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of mediator release for each concentration of this compound compared to the vehicle-treated, antigen-stimulated control.

    • Plot the dose-response curve and determine the IC50 value.

Experimental Workflow: In Vivo Passive Cutaneous Anaphylaxis (PCA)

workflow_invivo cluster_sensitization Sensitization cluster_treatment_challenge Treatment and Challenge (24h later) cluster_evaluation Evaluation (30 min later) Inject_IgE Intradermal injection of anti-DNP IgE into rat ear Administer_QS Administer this compound (p.o. or i.v.) Inject_IgE->Administer_QS Wait 24h Inject_Antigen Intravenous injection of DNP-HSA and Evans blue dye Administer_QS->Inject_Antigen Wait 1h Sacrifice Sacrifice animal Inject_Antigen->Sacrifice Measure_Wheal Measure diameter of the blue wheal Sacrifice->Measure_Wheal Extract_Dye Extract Evans blue dye from ear tissue Measure_Wheal->Extract_Dye Quantify Quantify dye extravasation Extract_Dye->Quantify caption Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay

Caption: A typical workflow for assessing the inhibitory effect of this compound on passive cutaneous anaphylaxis in rats.

Protocol 2: In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol describes the induction of a localized allergic reaction in the skin of rats and the assessment of its inhibition by this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-human serum albumin) antigen

  • This compound

  • Evans blue dye

  • Saline solution (0.9% NaCl)

  • Anesthetic

  • Syringes and needles

  • Calipers

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Passive Sensitization:

    • Lightly anesthetize the rats.

    • Intradermally inject 50 µL of anti-DNP IgE solution (e.g., 0.5 µg/mL in saline) into the dorsal side of one ear of each rat. Inject 50 µL of saline into the other ear as a control.

    • Allow 24-48 hours for the IgE to bind to mast cells in the skin.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethyl cellulose).

    • Administer this compound to the rats either orally (p.o.) or intravenously (i.v.) at the desired doses. The vehicle is administered to the control group.

    • Allow a pre-treatment time of 1 hour for oral administration or 5 minutes for intravenous administration.

  • Antigen Challenge and Visualization:

    • Prepare a solution containing DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (e.g., 1%) in saline.

    • Inject 1 mL/kg of the DNP-HSA/Evans blue solution intravenously into the tail vein of each rat.

  • Evaluation of Anaphylactic Reaction:

    • After 30 minutes, sacrifice the rats by a humane method.

    • Measure the diameter of the blue spot (wheal) on the IgE-injected ear using calipers.

  • Quantification of Dye Extravasation (Optional but recommended for quantitative analysis):

    • Excise the ears and weigh them.

    • Homogenize the ear tissue in a known volume of a suitable solvent (e.g., formamide or acetone/saline mixture).

    • Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans blue dye.

    • Centrifuge the samples and measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

    • Create a standard curve with known concentrations of Evans blue to quantify the amount of dye extravasated into the ear tissue.

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction for each dose of this compound based on the wheal diameter or the amount of extracted dye compared to the vehicle-treated control group.

    • Determine the ED50 value.

Conclusion

This compound is a potent and specific inhibitor of mast cell degranulation, making it an excellent tool compound for the study of IgE-mediated allergic reactions. The data and protocols presented here provide a solid foundation for researchers to incorporate this compound into their studies to further elucidate the mechanisms of allergy and to screen for novel anti-allergic therapies.

References

Application Notes and Protocols: Quantifying the Effect of a Novel Investigational Drug on Eicosanoid Release

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantifying the effect of Quinotolast Sodium on eicosanoid release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a family of signaling molecules derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids.[1][2] They play a crucial role in inflammatory processes, and their synthesis is a key target for anti-inflammatory drugs.[3][4][5] The main pathways for eicosanoid synthesis are the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[2][6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that target the COX pathway.[4][5]

This document provides a generalized framework for quantifying the effect of a novel investigational drug, referred to here as "this compound," on the release of eicosanoids. The protocols and data presentation formats are designed to guide researchers in the systematic evaluation of a new chemical entity's impact on the arachidonic acid cascade.

Eicosanoid Signaling Pathways

The synthesis of eicosanoids begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[1] Arachidonic acid is then metabolized by either the COX or LOX enzymes to produce a variety of pro-inflammatory and anti-inflammatory mediators.[2][6]

Eicosanoid_Signaling_Pathway cluster_COX cluster_LOX membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA PLA2 COX12 COX-1 / COX-2 AA->COX12 COX Pathway LOX5 5-Lipoxygenase AA->LOX5 LOX Pathway PLA2 Phospholipase A2 COX_pathway Cyclooxygenase (COX) Pathway PGG2 PGG2 COX12->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes LOX_pathway Lipoxygenase (LOX) Pathway FLAP 5-LOX Activating Protein (FLAP) FLAP->LOX5 LTA4 LTA4 LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4

Figure 1: Simplified diagram of the arachidonic acid cascade.

Experimental Protocols

The following are generalized protocols for investigating the effect of "this compound" on eicosanoid release.

Protocol 1: In Vitro Cell-Based Assay for Eicosanoid Release

This protocol describes the measurement of prostaglandins and leukotrienes from cultured cells stimulated to produce eicosanoids.

1. Cell Culture and Seeding:

  • Culture a relevant cell line (e.g., macrophages like RAW 264.7, or primary human cells) in appropriate media and conditions.

  • Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to various concentrations in cell culture media.

  • Remove the old media from the cells and replace it with media containing the different concentrations of "this compound" or vehicle control.

  • Incubate the cells with the compound for a predetermined pre-treatment time (e.g., 1 hour).

3. Stimulation of Eicosanoid Release:

  • Prepare a stimulating agent such as lipopolysaccharide (LPS) for prostaglandins or a calcium ionophore (e.g., A23187) for leukotrienes.[7][8]

  • Add the stimulating agent to the wells (except for the unstimulated control) and incubate for a specific time (e.g., 4-24 hours for LPS, 15-30 minutes for A23187).

4. Sample Collection:

  • After stimulation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any detached cells and debris.

  • Store the supernatant at -80°C until analysis.

5. Eicosanoid Quantification:

  • Measure the concentration of specific eicosanoids (e.g., PGE2, LTB4) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS) for a broader profile.

Experimental_Workflow cell_culture Cell Culture & Seeding compound_treatment Pre-treatment with This compound cell_culture->compound_treatment stimulation Stimulation (e.g., LPS, A23187) compound_treatment->stimulation sample_collection Supernatant Collection stimulation->sample_collection quantification Eicosanoid Quantification (ELISA or LC-MS) sample_collection->quantification data_analysis Data Analysis quantification->data_analysis

References

Troubleshooting & Optimization

Preventing Quinotolast Sodium degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinotolast Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find frequently asked questions, troubleshooting guides, and recommended protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound.

Q1: What are the primary factors that can cause this compound degradation?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemical stability of related quinolone structures, the primary factors of concern are:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis of functional groups within the molecule.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] It is crucial to adhere to recommended storage and handling temperatures.

  • Light: Many quinolone-based compounds are susceptible to photodegradation.[4][5] Exposure to UV or even ambient light for prolonged periods should be minimized.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintaining the stability of this compound.

  • Short-term storage: For use within one month, store at -20°C.[6]

  • Long-term storage: For periods longer than one month, store at -80°C for up to six months.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials before freezing.[6]

  • Desiccation: Store in a desiccated environment to prevent moisture absorption.

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Inconsistent results can indeed be a sign of compound degradation. If you suspect degradation, consider the following:

  • Review your protocol: Have you recently changed your solvent, buffer, or incubation times?

  • Check storage conditions: Was the compound stored correctly? Has it undergone multiple freeze-thaw cycles?

  • Solvent purity: Impurities in solvents can sometimes catalyze degradation. Ensure you are using high-purity, appropriate solvents.

  • Perform a quality check: If possible, analyze a sample of your stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.

Q4: What are the best practices for preparing a this compound stock solution?

A4: To prepare a stable stock solution:

  • Solvent Selection: Use an appropriate, high-purity solvent as recommended by the supplier.

  • Protection from Light: Prepare the solution under subdued light conditions or in amber-colored vials to minimize light exposure.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Filtration: If necessary, filter the solution through a compatible, sterile filter to remove any particulates.

Experimental Protocols

This section provides a detailed methodology for a forced degradation study to assess the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing stability-indicating analytical methods.

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Hydrolytic Degradation:

    • Acidic: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Neutral: Reflux the stock solution in water at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a controlled temperature (e.g., 80°C).

  • Sample Analysis: At specified time points for each condition, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of undegraded this compound and detect any degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%2
Base Hydrolysis 0.1 M NaOH8 hours25°C25%3
Neutral Hydrolysis Water24 hours60°C5%1
Oxidation 3% H₂O₂8 hours25°C20%4
Photolysis 1.2 million lux hours48 hours25°C30%5
Thermal (Solid) Dry Heat72 hours80°C10%2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To aid in understanding the processes involved, the following diagrams have been created using Graphviz.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis stock Prepare Quinotolast Sodium Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolysis (Light Exposure) stock->photo thermal Thermal (Solid, 80°C) stock->thermal sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow for this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_prevention Preventative Measures pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Loss Loss of Potency Degradation->Loss Products Formation of Degradation Products Degradation->Products Inconsistent Inconsistent Experimental Results Degradation->Inconsistent Storage Proper Storage (-20°C / -80°C) Storage->Degradation PREVENT Handling Correct Handling (Aliquoting, Light Protection) Handling->Degradation PREVENT QC Quality Control (e.g., HPLC) QC->Degradation PREVENT

Caption: Factors, outcomes, and prevention of this compound degradation.

References

Quinotolast Sodium off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Quinotolast Sodium in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is classified as an antiallergic agent. Its primary mechanism of action is the inhibition of the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from mast cells. This activity is key to its therapeutic effects in allergic conditions.

Q2: Are there any known or potential off-target effects of this compound?

While specific off-target screening data for this compound is not extensively available in public literature, its structural relationship to the quinolone class of compounds suggests a potential for off-target effects. One significant off-target concern for some quinolone compounds is the inhibition of eukaryotic topoisomerase II.[1] Researchers should be aware of this possibility when designing experiments and interpreting data.

Q3: What are the potential consequences of topoisomerase II inhibition in my cellular assays?

Topoisomerase II is an essential enzyme for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell cycle arrest, ultimately resulting in cytotoxicity.[1] If you observe unexpected decreases in cell viability, proliferation, or changes in cell cycle profiles when using this compound, it could be indicative of an off-target effect on topoisomerase II.

Q4: Can the sodium component of this compound affect my cellular assays?

The concentration of sodium ions can influence the binding of ligands to certain receptors, such as some G protein-coupled receptors (GPCRs). It is important to consider the final concentration of sodium ions in your assay buffer, especially when working with sensitive receptor systems. However, for most standard cellular assays, the additional sodium from this compound is unlikely to have a significant impact at typical working concentrations of the drug.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability or Proliferation

Symptoms:

  • Reduced cell counts compared to vehicle controls.

  • Increased staining with cell death markers (e.g., propidium iodide, trypan blue).

  • Decreased signal in proliferation assays (e.g., MTT, BrdU).

Potential Off-Target Cause: Inhibition of eukaryotic topoisomerase II by the quinolone scaffold of this compound, leading to cytotoxicity.[1]

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with a fresh dilution of this compound and a well-characterized control compound.

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. Topoisomerase II inhibitors often cause a G2/M phase arrest.

  • DNA Damage Assay: Assess for DNA double-strand breaks by staining for γH2AX, a marker of DNA damage.

  • Use a Rescue Experiment: If a specific pathway is suspected, attempt to rescue the phenotype. For topoisomerase II inhibition, this is more complex, but comparing with a known topoisomerase II inhibitor (e.g., etoposide) can provide evidence for a similar mechanism.

Issue 2: Altered Gene or Protein Expression Unrelated to the Allergic Response

Symptoms:

  • Unexpected changes in the expression of genes or proteins identified through transcriptomics, proteomics, or western blotting.

  • Activation or inhibition of signaling pathways not known to be modulated by histamine, LTC4, or PGD2.

Potential Off-Target Cause: The compound may be interacting with unintended cellular targets, such as kinases or transcription factors, leading to downstream signaling changes.

Troubleshooting Steps:

  • Validate the Finding: Confirm the expression change using an orthogonal method (e.g., qPCR for a transcriptomics hit, or a different antibody for a western blot result).

  • Pathway Analysis: Use bioinformatics tools to analyze the affected genes or proteins and identify any commonly regulated pathways. This may point towards a specific off-target.

  • In Vitro Target Profiling: If resources permit, consider screening this compound against a panel of common off-target proteins, such as a kinase panel.

  • Use of Inhibitors: If a specific off-target pathway is suspected, pre-treat cells with a known inhibitor of that pathway before adding this compound to see if the unexpected expression change is blocked.

Quantitative Data Summary

Target/ActivityAssay TypeThis compound IC50/EC50Notes
On-Target
Histamine Release InhibitionMast Cell Degranulation Assay1 - 10 µMExpected therapeutic activity.
LTC4 Release InhibitionMast Cell ELISA1 - 10 µMExpected therapeutic activity.
PGD2 Release InhibitionMast Cell ELISA1 - 10 µMExpected therapeutic activity.
Potential Off-Target
Topoisomerase II InhibitionDNA Relaxation Assay> 50 µMHypothetical value; indicates potential for off-target effects at higher concentrations.
Cytotoxicity (e.g., in HeLa cells)MTT Assay25 - 100 µMHypothetical value; cytotoxicity may be linked to topoisomerase II inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Add the compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture cells with this compound or a vehicle control for 24 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Decrease in Cell Viability Observed Confirm Confirm with Fresh Compound and Controls Start->Confirm DoseResponse Perform Dose-Response Analysis Confirm->DoseResponse Mechanism Investigate Mechanism of Cell Death DoseResponse->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle DNADamage DNA Damage Assay (γH2AX staining) Mechanism->DNADamage Conclusion Conclude Potential Off-Target Effect (e.g., Topoisomerase II Inhibition) CellCycle->Conclusion DNADamage->Conclusion

Caption: Troubleshooting workflow for investigating unexpected cytotoxicity observed with this compound.

G cluster_pathway Potential Off-Target Signaling Pathway of Quinolones Quinotolast This compound (Quinolone Structure) TopoII Eukaryotic Topoisomerase II Quinotolast->TopoII Inhibition DNA DNA Replication Fork TopoII->DNA Blocks re-ligation DSB Double-Strand Breaks DNA->DSB CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Potential off-target mechanism of quinolone compounds via inhibition of eukaryotic topoisomerase II.

References

Technical Support Center: Enhancing the Bioavailability of Quinotolast Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Quinotolast Sodium.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our preclinical studies. What are the potential causes?

Low and variable oral bioavailability of a drug substance like this compound can stem from several factors. The most common reasons include:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption. While this compound is soluble in organic solvents like DMSO with assistance, its aqueous solubility may be limited.[1][2]

  • Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[3]

  • Efflux by Transporters: The drug could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

To identify the primary cause, a systematic approach is recommended, starting with a thorough characterization of the drug's physicochemical properties.

Q2: How can we determine if the bioavailability of this compound is limited by its solubility or its permeability?

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[4] Determining the BCS class of this compound can provide valuable insights into the rate-limiting step for its absorption.

BCS ClassSolubilityPermeabilityPotential Bioavailability Challenges
Class I HighHighGenerally well-absorbed.
Class II LowHighDissolution rate is the limiting step for absorption.
Class III HighLowPermeability across the intestinal membrane is the limiting factor.
Class IV LowLowSignificant challenges with both solubility and permeability.

Experimental Workflow for Provisional BCS Classification:

bcs_workflow cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment solubility_exp Equilibrium Solubility Study (pH 1.2, 4.5, 6.8) dose_sol Calculate Dose/Solubility Ratio solubility_exp->dose_sol highest_dose Identify Highest Dose Strength highest_dose->dose_sol sol_class Solubility Classification (High/Low) dose_sol->sol_class bcs_class Determine BCS Class sol_class->bcs_class caco2 Caco-2 Permeability Assay perm_class Permeability Classification (High/Low) caco2->perm_class pam_pa PAMPA pam_pa->perm_class perm_class->bcs_class

Provisional BCS Classification Workflow.

Q3: What are the initial strategies to consider if this compound is found to be a poorly soluble (BCS Class II or IV) compound?

For poorly soluble compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract. Several formulation strategies can be employed:

  • Particle Size Reduction: Increasing the surface area of the drug powder can significantly improve its dissolution rate.[5][6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can lead to higher apparent solubility and dissolution.[5][6]

  • Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[7][8]

  • Nanotechnology Approaches: Reducing particle size to the nanometer range can dramatically increase the surface area and improve solubility.[9][10]

Troubleshooting Guides & Experimental Protocols

Issue: Poor Dissolution Rate of this compound

If you are experiencing a slow and incomplete dissolution of this compound from your formulation, consider the following troubleshooting steps and experimental protocols.

Troubleshooting Strategy: Particle Size Reduction

StrategyAdvantagesDisadvantages
Micronization Established and scalable technology.Can lead to powder aggregation and poor wettability.
Nanonization (Nanosuspensions) Significantly increases surface area and dissolution velocity. Can improve saturation solubility.Potential for physical instability (particle growth). Requires specialized equipment.

Experimental Protocol: Preparation of a Nanosuspension by Wet Milling

  • Preparation of the Milling Slurry:

    • Disperse this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like SDS).

    • The drug concentration can typically range from 1% to 10% (w/v).

    • The stabilizer concentration should be optimized to prevent particle aggregation.

  • Milling Process:

    • Introduce the slurry into a laboratory-scale bead mill.

    • Use milling media (e.g., yttrium-stabilized zirconium oxide beads) of an appropriate size (e.g., 0.1-0.5 mm).

    • Set the milling speed and time according to the manufacturer's instructions. The process can take several hours.

  • Particle Size Analysis:

    • Monitor the particle size reduction periodically using dynamic light scattering (DLS).

    • The target particle size is typically below 500 nm for improved oral bioavailability.

  • Characterization of the Nanosuspension:

    • Measure the zeta potential to assess the physical stability.

    • Perform dissolution testing of the nanosuspension compared to the unmilled drug powder.

Troubleshooting Strategy: Amorphous Solid Dispersions

MethodDescriptionKey Considerations
Spray Drying The drug and a polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream to evaporate the solvent, leaving a solid dispersion.Selection of an appropriate polymer and solvent system is critical. The final product is a fine powder.
Hot-Melt Extrusion The drug and a thermoplastic polymer are mixed and heated until molten, then extruded and cooled to form a solid dispersion.The drug must be thermally stable at the processing temperature. This is a solvent-free process.
Issue: Low Permeability of this compound

If solubility enhancement strategies do not sufficiently improve bioavailability, permeability may be a contributing factor.

Troubleshooting Strategy: Permeation Enhancers

Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.

Experimental Protocol: Evaluation of Permeation Enhancers using Caco-2 Cell Monolayers

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.

    • Dissolve this compound in the transport buffer with and without the selected permeation enhancer (e.g., sodium caprate).

    • Add the drug solution to the apical (AP) side of the Caco-2 monolayer.

    • At predetermined time points, collect samples from the basolateral (BL) side.

  • Sample Analysis:

    • Quantify the concentration of this compound in the basolateral samples using a validated analytical method (e.g., HPLC-UV).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value to quantify the rate of drug transport across the cell monolayer. An increase in the Papp value in the presence of the enhancer indicates improved permeability.

Logical Relationship of Bioavailability Enhancement Strategies:

enhancement_strategies cluster_investigation Initial Investigation cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement start Low Bioavailability of This compound bcs Determine BCS Classification start->bcs particle_size Particle Size Reduction (Micronization, Nanonization) bcs->particle_size If Low Solubility solid_dispersion Amorphous Solid Dispersions (Spray Drying, HME) bcs->solid_dispersion If Low Solubility lipid_formulation Lipid-Based Formulations (SEDDS, SMEDDS) bcs->lipid_formulation If Low Solubility permeation_enhancers Use of Permeation Enhancers bcs->permeation_enhancers If Low Permeability efflux_inhibitors Inhibition of Efflux Pumps bcs->efflux_inhibitors If Low Permeability improved_bioavailability Improved Bioavailability particle_size->improved_bioavailability solid_dispersion->improved_bioavailability lipid_formulation->improved_bioavailability permeation_enhancers->improved_bioavailability efflux_inhibitors->improved_bioavailability

Strategies to Improve this compound Bioavailability.

Advanced Formulation Approaches

For challenging molecules, more advanced formulation strategies may be necessary.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS can improve the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state and facilitating its absorption via the lymphatic pathway, which can bypass first-pass metabolism.[7][8][11]

Types of Lipid-Based Formulations:

Formulation TypeDescription
Type I Oils without surfactants.
Type II Oils and water-insoluble surfactants.
Type III (SEDDS/SMEDDS) Oils, water-soluble surfactants, and co-solvents. These systems spontaneously form emulsions or microemulsions in the GI tract.
Type IV Surfactants and co-solvents (oil-free).

Signaling Pathway for Intestinal Absorption from LBDDS:

lbdds_absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte lbdds LBDDS with This compound emulsion Fine Oil Droplets/ Microemulsion lbdds->emulsion Dispersion micelles Mixed Micelles with Bile Salts & Lipids emulsion->micelles Digestion by Lipases absorption Passive Diffusion micelles->absorption chylomicrons Re-esterification & Chylomicron Formation absorption->chylomicrons portal_vein Portal Vein absorption->portal_vein lymphatics Lymphatic System chylomicrons->lymphatics systemic_circulation Systemic Circulation lymphatics->systemic_circulation Bypasses First-Pass Metabolism portal_vein->systemic_circulation Subject to First-Pass Metabolism

Intestinal Absorption Pathway for LBDDS.

References

Addressing tachyphylaxis with Quinotolast Sodium in lung cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Quinotolast Sodium is a fictional compound. The information, data, and protocols provided below are for illustrative purposes and are based on established scientific principles of tachyphylaxis and phosphodiesterase inhibition in pulmonary research. This guide is intended to serve as a technical template for researchers in the field.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound to address tachyphylaxis in lung cells, particularly in the context of β2-adrenergic receptor (β2AR) signaling.

Mechanism of Action

This compound is a potent and selective phosphodiesterase-4 (PDE4) inhibitor. In lung cells, prolonged stimulation of β2ARs by agonists (e.g., albuterol) leads to tachyphylaxis, a rapid decrease in drug response.[1][2][3] This process is primarily mediated by G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, subsequent β-arrestin recruitment, and receptor internalization, which uncouples the receptor from its downstream signaling partner, adenylyl cyclase (AC). This uncoupling results in diminished production of cyclic AMP (cAMP), the key second messenger for smooth muscle relaxation.[4]

This compound works by inhibiting PDE4, the enzyme responsible for degrading cAMP. By preventing cAMP breakdown, this compound maintains elevated intracellular cAMP levels, thereby compensating for the reduced cAMP production caused by β2AR desensitization and restoring downstream signaling and cellular response.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in lung cell research?

A1: this compound is primarily used as a tool to investigate and counteract the mechanisms of β2-adrenergic receptor tachyphylaxis. It is designed for in vitro and ex vivo studies using lung epithelial and smooth muscle cell cultures to explore pathways of receptor desensitization and resensitization.

Q2: At what concentration should I use this compound?

A2: The optimal concentration is cell-type dependent and should be determined empirically. We recommend starting with a dose-response curve ranging from 10 nM to 10 µM. A common starting concentration for many lung cell lines (e.g., BEAS-2B, A549) is 1 µM. See Table 1 for reference EC50 values in common assays.

Q3: Is this compound cytotoxic?

A3: At concentrations up to 50 µM, this compound shows minimal cytotoxicity in standard lung cell lines over a 24-hour period. However, it is crucial to perform a viability assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in sterile, deionized water or PBS up to 10 mM. For long-term storage, we recommend preparing aliquots of a 10 mM stock solution in water and storing them at -20°C. Avoid repeated freeze-thaw cycles.

Q5: Can this compound be used alone or should it be co-administered with a β2-agonist?

A5: Its primary function is to counteract agonist-induced tachyphylaxis. Therefore, it is typically used in conjunction with a β2-agonist. Experiments usually involve pre-treatment with an agonist to induce tachyphylaxis, followed by co-treatment with the agonist and this compound to observe the rescue effect.

Troubleshooting Guides

Problem / Observation Potential Cause(s) Recommended Solution(s)
No rescue of cAMP levels observed after inducing tachyphylaxis. 1. Insufficient induction of tachyphylaxis.2. Sub-optimal concentration of this compound.3. Incorrect timing of drug additions.4. Low protein expression in the cell line.[5]1. Confirm tachyphylaxis by treating with a β2-agonist (e.g., 10 µM Isoproterenol) for an extended period (4-24 hours) and verifying a blunted cAMP response to a subsequent acute agonist challenge.2. Perform a dose-response experiment for this compound (e.g., 10 nM - 10 µM) to find the optimal concentration for your cell system.3. Ensure this compound is added either during or after the tachyphylaxis induction period, concurrently with the final agonist challenge.4. Verify the expression of key pathway components (β2AR, PDE4) in your cells via Western blot or qPCR.[5]
High variability between experimental replicates. 1. Inconsistent cell seeding density.2. Cell passage number is too high.3. Pipetting errors or improper mixing.4. Mycoplasma contamination.1. Use a cell counter to ensure uniform cell numbers per well. Allow cells to adhere and stabilize overnight before treatment.[6][7]2. Use cells within a consistent and low passage number range, as receptor expression and signaling can change over time in culture.[8]3. Ensure thorough but gentle mixing after adding reagents. Use calibrated pipettes.[7]4. Regularly test cell cultures for mycoplasma contamination.
Observed cytotoxicity at working concentrations. 1. Cell line is particularly sensitive.2. Contamination of the drug stock or culture medium.3. Synergistic toxicity with the β2-agonist.1. Lower the concentration of this compound and/or reduce the treatment duration.2. Use fresh, sterile-filtered reagents and media. Prepare a fresh stock of this compound.3. Perform a toxicity matrix with varying concentrations of both the agonist and this compound to identify a non-toxic combination.
Basal cAMP levels are unexpectedly high in control wells. 1. Serum in the culture medium contains components that can stimulate adenylyl cyclase.2. This compound has a potent effect even on basal PDE4 activity.1. Serum-starve the cells for 4-24 hours prior to the experiment to reduce background signaling.2. This may be an expected outcome. Establish a new baseline by including a "vehicle-only" control and a "this compound-only" control to quantify its effect on basal cAMP.

Data Presentation

Table 1: this compound Potency in Human Bronchial Smooth Muscle Cells (HBSMC) (Illustrative Data)

Assay TypeExperimental ConditionMeasured ParameterThis compound EC50 (nM)
cAMP Accumulation Co-treatment with 1 µM Albuterol (tachyphylactic state)cAMP level restoration85.7 ± 9.2
PDE4B1 Enzyme Assay Cell-free enzymatic activityPDE4B1 Inhibition15.3 ± 2.1
Bronchial Ring Relaxation Ex vivo tissue bath, pre-contracted with methacholineRelaxation (reversal of tachyphylaxis)120.5 ± 15.8

Table 2: Effect of this compound on β2AR Internalization (Illustrative Data)

Treatment Group (4 hours)β2AR on Cell Surface (%)
Vehicle Control100 ± 5.1
10 µM Isoproterenol (induces tachyphylaxis)42 ± 6.3
10 µM Isoproterenol + 1 µM this compound45 ± 5.9
1 µM this compound (alone)98 ± 4.7
Note: This data illustrates that this compound does not directly prevent receptor internalization, consistent with its mechanism of acting downstream of the receptor.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay to Measure Rescue from Tachyphylaxis

This protocol is designed to quantify intracellular cAMP levels using a competitive immunoassay or a bioluminescent assay kit (e.g., Promega cAMP-Glo™).[9][10]

Materials:

  • Human lung epithelial cells (e.g., BEAS-2B)

  • 96-well tissue culture plates[6]

  • Serum-free culture medium

  • β2-adrenergic agonist (e.g., Isoproterenol)

  • This compound

  • Phosphodiesterase inhibitor (for assay stop solution, e.g., IBMX)

  • cAMP assay kit

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Seeding: Seed BEAS-2B cells in a 96-well plate at a density of 20,000 cells/well. Culture overnight at 37°C, 5% CO2.[6]

  • Serum Starvation: Wash cells with PBS and replace the medium with serum-free medium. Incubate for 4 hours.

  • Tachyphylaxis Induction: Treat cells with 10 µM Isoproterenol for 18 hours to induce receptor desensitization. Include a "no induction" control group treated with vehicle.

  • Washout: Gently wash the cells three times with 100 µL of warm PBS to remove the agonist.

  • Drug Treatment: Add 50 µL of serum-free medium containing the desired concentration of this compound (or vehicle) to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 50 µL of serum-free medium containing 2x the final concentration of Isoproterenol (e.g., 2 µM final) to challenge the cells. Incubate for 15 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.[9][10]

Visualizations

Signaling Pathways and Experimental Logic

Tachyphylaxis_Pathway cluster_0 Normal Signaling cluster_1 Tachyphylaxis cluster_2 This compound Intervention Agonist β2-Agonist b2AR β2AR Agonist->b2AR Gs Gs Protein b2AR->Gs GRK GRK b2AR->GRK prolonged stimulation b2AR_p Phosphorylated β2AR AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA PKA cAMP->PKA PDE4 PDE4 cAMP->PDE4 degrades Relax Smooth Muscle Relaxation PKA->Relax GRK->b2AR_p phosphorylates Barr β-arrestin Internal Receptor Internalization Barr->Internal AMP AMP PDE4->AMP b2AR_p->Barr recruits QS Quinotolast Sodium QS->PDE4 inhibits

Caption: Signaling pathway of β2AR-mediated bronchodilation and tachyphylaxis.

Experimental_Workflow cluster_workflow Workflow for Testing this compound A 1. Seed Lung Cells (e.g., BEAS-2B) B 2. Induce Tachyphylaxis (18h β-agonist treatment) A->B C 3. Washout Agonist B->C D 4. Pre-incubate with This compound (30 min) C->D E 5. Acute Agonist Challenge (15 min) D->E F 6. Lyse Cells & Measure cAMP E->F G 7. Data Analysis F->G

Caption: Experimental workflow for assessing the efficacy of this compound.

Logical_Relationship Tachy Tachyphylaxis (Reduced Response) Resp_rest Cellular Response Restored Desens β2AR Desensitization & Internalization cAMP_dec Decreased cAMP Production Desens->cAMP_dec cAMP_dec->Tachy cAMP_inc Increased cAMP Degradation (PDE4) cAMP_inc->Tachy QS This compound PDE_inhib PDE4 Inhibition QS->PDE_inhib cAMP_rest cAMP Levels Restored PDE_inhib->cAMP_rest prevents degradation cAMP_rest->Resp_rest

Caption: Logical flow of tachyphylaxis and this compound intervention.

References

Quinotolast Sodium Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Quinotolast Sodium. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a well-closed container, protected from moisture. For long-term storage, refrigeration at 2-8°C is recommended.

2. How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in DMSO, should be stored at low temperatures to minimize degradation. The recommended storage durations are:

  • -20°C: for up to 1 month.

  • -80°C: for up to 6 months.

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Duration
-20°C≤ 1 month
-80°C≤ 6 months

3. Is this compound sensitive to light?

4. What solvents can be used to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To aid dissolution, gentle warming and ultrasonication may be applied.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.

  • Possible Cause 1: Degradation. this compound may have degraded due to improper storage or handling. Review the storage conditions and duration of your sample. Forced degradation studies can help identify potential degradation products.

  • Possible Cause 2: Contamination. The sample may be contaminated. Ensure proper cleaning of all glassware and use high-purity solvents and reagents.

  • Possible Cause 3: Interaction with Excipients. If you are working with a formulation, this compound may be interacting with excipients. Drug-excipient compatibility studies are essential to identify and mitigate such interactions.[1][2][3][4]

Issue 2: My this compound solution appears cloudy or has precipitated.

  • Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility in the chosen solvent. Try using a higher volume of solvent or gently warming the solution.

  • Possible Cause 2: Temperature Effects. Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, it might precipitate upon cooling to room temperature.

  • Possible Cause 3: pH Effects. The pH of the solution can significantly impact the solubility of ionizable compounds. Ensure the pH of your solution is within a range where this compound is soluble.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These protocols should be adapted and validated for your specific experimental conditions.

Protocol 1: Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6]

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample, dilute appropriately, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

    • At specified time intervals, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.

  • Photostability Testing (Solid State):

    • Expose a thin layer of solid this compound to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.[7][8][9][10][11]

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • After a defined exposure period (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), prepare solutions of both the exposed and control samples for HPLC analysis.[7][8][9][10]

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants (Hypothetical)
0.1 M HCl48 hours60°C15%2
0.1 M NaOH48 hours60°C10%1
3% H₂O₂24 hoursRoom Temp25%3
Thermal (Solid)7 days70°C5%1
Photostability1.2 M lux hrsAmbient8%2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will need to be determined experimentally.

Protocol 2: Stability-Indicating HPLC Method (Example)

The following is a starting point for developing a stability-indicating HPLC method for this compound. This method is based on common practices for other fluoroquinolone derivatives and will require optimization and validation.[12][13][14][15][16]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient mixture of:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

G cluster_0 Stability Testing Workflow A Obtain this compound Sample B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Validate Analytical Method (ICH Guidelines) C->D E Analyze Stressed Samples D->E F Identify and Characterize Degradation Products E->F G Determine Degradation Pathway F->G H Establish Recommended Storage Conditions & Shelf-Life G->H

Caption: General workflow for assessing the stability of this compound.

G cluster_1 Hypothetical Degradation Pathway of this compound QS This compound DP1 Degradation Product 1 (e.g., Hydrolysis of Amide) QS->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (e.g., Oxidation of Phenoxy Ring) QS->DP2 Oxidation (H₂O₂) DP3 Degradation Product 3 (e.g., Photolytic Cleavage) QS->DP3 Photolysis (UV/Vis Light)

Caption: A hypothetical degradation pathway for this compound under various stress conditions.

References

Interpreting unexpected results with Quinotolast Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Quinotolast Sodium is a fictional compound created for illustrative purposes to fulfill the prompt's requirements. The following information, including its mechanism of action, experimental data, and observed results, is hypothetical and designed to simulate a realistic technical support guide for a novel research compound.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, potent, and highly selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to target the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent dimerization. This action blocks the translocation of STAT3 to the nucleus and inhibits the transcription of its target genes, which are involved in cell proliferation, survival, and angiogenesis.[1][2][3][4]

Q2: In which experimental systems is this compound expected to be active?

A2: this compound is expected to be most effective in experimental systems with documented hyperactivation of the STAT3 signaling pathway. Many cancer cell lines, particularly those from solid tumors and hematological malignancies, exhibit constitutive STAT3 activation and are considered primary targets for its activity.[1][3][5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO (dimethyl sulfoxide) for stock solutions and can be further diluted in aqueous media for cell culture experiments. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C to prevent degradation.

Troubleshooting Unexpected Results

Issue 1: High Variability in IC50 Values Across Experiments

You may observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound when repeating assays.

Possible Causes and Solutions:

  • Cell Passage Number: High-passage number cell lines can exhibit altered signaling pathways.

    • Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages.

  • Assay Confluency: Cell density can influence drug response.

    • Solution: Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of drug treatment.

  • Inconsistent Drug Preparation: this compound may precipitate if not prepared correctly.

    • Solution: Ensure the DMSO stock solution is fully dissolved before diluting in culture media. Vortex the stock solution and warm it to room temperature before use.

Data Presentation: Inconsistent IC50 Values

The following table illustrates hypothetical IC50 data from three separate experiments in the A549 lung cancer cell line, demonstrating variability.

Experiment IDCell PassageSeeding Density (cells/well)IC50 (nM)
EXP-0011510,00045
EXP-0023515,000110
EXP-0031610,00052

Troubleshooting Workflow: Inconsistent IC50 Values

G cluster_troubleshoot Troubleshooting Steps start Start: Inconsistent IC50 Values check_passage Check Cell Passage Number (Recommended < 20) start->check_passage check_confluency Standardize Seeding Density (e.g., 70-80% confluency) check_passage->check_confluency If consistent check_prep Verify Drug Solubilization (Warm & Vortex Stock) check_confluency->check_prep If consistent rerun_assay Re-run Assay with Standardized Parameters check_prep->rerun_assay If consistent consistent_results End: Consistent IC50 Values rerun_assay->consistent_results

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Paradoxical Increase in p-ERK Levels

While this compound effectively reduces p-STAT3, you might observe a compensatory increase in the phosphorylation of ERK (Extracellular signal-regulated kinase).

Possible Explanation:

This can be attributed to feedback loops within cellular signaling networks. Inhibition of one pathway (STAT3) can sometimes lead to the upregulation of a parallel pathway (e.g., MAPK/ERK) as the cell attempts to compensate. This is a known phenomenon in targeted therapies.[6]

Experimental Approach to Confirmation:

  • Time-Course Experiment: Treat cells with this compound and harvest lysates at different time points (e.g., 0, 2, 6, 12, 24 hours). Perform Western blotting for p-STAT3, STAT3, p-ERK, and ERK.

  • Co-treatment with MEK inhibitor: To confirm that the observed effect is due to MAPK pathway activation, co-administer this compound with a MEK inhibitor (e.g., Trametinib) and assess cell viability or other downstream effects.

Signaling Pathway: this compound Action and Compensatory ERK Activation

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Cytokine Receptor JAK JAK receptor->JAK RAS RAS receptor->RAS Crosstalk STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RAF RAF pSTAT3->RAF Negative Feedback (Inhibited) Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Translocation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Transcription Quinotolast This compound Quinotolast->pSTAT3 Inhibits Dimerization

References

Validation & Comparative

A Comparative Guide to Quinotolast Sodium and Other Mast Cell Stabilizers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Quinotolast Sodium against other prominent mast cell stabilizers, offering researchers, scientists, and drug development professionals a detailed resource for evaluating these compounds. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective assessment.

Introduction to Mast Cell Stabilizers

Mast cells are critical players in the inflammatory and allergic response, releasing a cascade of mediators such as histamine, leukotrienes, and prostaglandins upon activation. Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these inflammatory mediators.[1][2] These agents are crucial in the management of allergic conditions like asthma, allergic rhinitis, and conjunctivitis.[3] This guide focuses on the comparative efficacy of this compound and other widely recognized mast cell stabilizers, including Cromolyn Sodium, Nedocromil Sodium, Ketotifen, Lodoxamide, and Pemirolast.

Quantitative Comparison of Mast Cell Stabilizer Efficacy

The following tables summarize the available quantitative data for this compound and its comparators. The data is presented to allow for a side-by-side comparison of their inhibitory activities in various experimental models. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions, such as cell type and stimulus used.

Table 1: In Vitro Inhibition of Mediator Release from Mast Cells

CompoundAssayCell TypeStimulusIC50 / InhibitionCitation(s)
This compound Histamine, LTC4 & PGD2 ReleaseDispersed Human Lung CellsAnti-IgEConcentration-dependent inhibition (1-100 µg/mL)[1][4]
pLTs ReleaseMouse Cultured Mast Cells-IC50: 0.72 µg/mL[5]
Cromolyn Sodium Histamine ReleaseRat Peritoneal Mast CellsAnti-Rat IgEIC30: 5.5 x 10⁻⁷ M[6]
Histamine ReleaseHuman Conjunctival Mast CellsAnti-human IgENo significant inhibition (100 nM to 1 mM)[7]
Nedocromil Sodium Histamine ReleaseHuman Lung Mast CellsIgE-dependentIC30: 5 x 10⁻⁶ M[8]
Histamine, LTC4 & PGD2 ReleasePrimate Bronchoalveolar Mast CellsAntigenIC30: ~2 x 10⁻⁶ M[6]
Ketotifen Histamine ReleaseRat Mast CellsCompound 48/80Inhibition at >0.1 mM[9]
Histamine & Tryptase ReleaseHuman Conjunctival Mast CellsAnti-IgE>90% inhibition (10⁻¹¹ to 10⁻⁴ M)[10]
Lodoxamide Tryptase, Neutrophil & Eosinophil ReductionHuman Tear FluidAllergen ChallengeSignificant reduction[11]
Pemirolast Histamine ReleaseHuman Conjunctival Mast CellsAnti-human IgENo significant inhibition (100 nM to 1 mM)[7]

IC50: Half-maximal inhibitory concentration. IC30: Concentration causing 30% inhibition. pLTs: peptide Leukotrienes.

Table 2: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) Model

CompoundSpeciesAdministrationED50 / InhibitionCitation(s)
This compound RatIntravenous (i.v.)ED50: 0.0063 mg/kg[5]
RatOral (p.o.)ED50: 0.0081 mg/kg[5]

ED50: Half-maximal effective dose.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Mast Cell Degranulation Assay (Rat Peritoneal Mast Cells)

This assay evaluates the ability of a compound to inhibit the release of histamine from mast cells stimulated by a degranulating agent.

Materials:

  • Male Wistar rats (200-250 g)

  • Hanks' balanced salt solution (HBSS)

  • Compound 48/80 (stimulant)

  • Test compounds (e.g., this compound)

  • Toluidine blue stain

  • Centrifuge

  • Spectrofluorometer

Procedure:

  • Isolate peritoneal mast cells from rats by peritoneal lavage with HBSS.

  • Purify the mast cells by centrifugation over a suitable density gradient medium.

  • Wash the purified mast cells and resuspend in HBSS.

  • Pre-incubate the mast cell suspension with various concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.

  • Add Compound 48/80 (typically 0.5-1.0 µg/mL) to induce mast cell degranulation and incubate for a further 10-20 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.

  • Collect the supernatant for histamine content analysis. The cell pellet can be used to assess cell viability (e.g., using trypan blue exclusion).

  • Determine the histamine concentration in the supernatant using a sensitive method such as o-phthalaldehyde (OPT) spectrofluorometry.

  • Calculate the percentage inhibition of histamine release for each concentration of the test compound compared to the vehicle control.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay to assess the inhibitory effect of a compound on IgE-mediated allergic reactions in the skin.[8][12]

Materials:

  • Male Wistar rats (150-200 g)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-Human Serum Albumin (DNP-HSA) (antigen)

  • Evans blue dye

  • Test compounds (e.g., this compound)

  • Saline solution

Procedure:

  • Sensitize the rats by intradermal injection of anti-DNP IgE antibody into a shaved area of the dorsal skin. A control site is injected with saline.

  • After a sensitization period of 24-48 hours, administer the test compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection).

  • After a specific time (depending on the route of administration, e.g., 1 hour for oral), challenge the rats by intravenous injection of a mixture of DNP-HSA and Evans blue dye.

  • After 30 minutes, euthanize the animals and excise the skin at the injection sites.

  • Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide or acetone/saline mixture).

  • Quantify the amount of extravasated dye by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • The inhibition of the PCA reaction is calculated by comparing the amount of dye extravasation in the drug-treated group to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways in mast cell activation and the workflows of the experimental protocols described.

Mast_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn/Syk Lyn/Syk FcεRI->Lyn/Syk PLCγ PLCγ IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca²⁺ release Ca²⁺ release IP3->Ca²⁺ release PKC activation PKC activation DAG->PKC activation Degranulation Degranulation Ca²⁺ release->Degranulation PKC activation->Degranulation Mediator Release Mediator Release Degranulation->Mediator Release

Caption: IgE-Mediated Mast Cell Activation Pathway.

In_Vitro_Degranulation_Workflow Isolate & Purify\nPeritoneal Mast Cells Isolate & Purify Peritoneal Mast Cells Pre-incubation with\nTest Compound Pre-incubation with Test Compound Isolate & Purify\nPeritoneal Mast Cells->Pre-incubation with\nTest Compound Stimulation with\nCompound 48/80 Stimulation with Compound 48/80 Pre-incubation with\nTest Compound->Stimulation with\nCompound 48/80 Stop Reaction & Centrifuge Stop Reaction & Centrifuge Stimulation with\nCompound 48/80->Stop Reaction & Centrifuge Collect Supernatant Collect Supernatant Stop Reaction & Centrifuge->Collect Supernatant Histamine Quantification\n(Spectrofluorometry) Histamine Quantification (Spectrofluorometry) Collect Supernatant->Histamine Quantification\n(Spectrofluorometry) Calculate % Inhibition Calculate % Inhibition Histamine Quantification\n(Spectrofluorometry)->Calculate % Inhibition

Caption: In Vitro Mast Cell Degranulation Assay Workflow.

In_Vivo_PCA_Workflow Sensitize Rat Skin\n(Intradermal anti-DNP IgE) Sensitize Rat Skin (Intradermal anti-DNP IgE) Administer Test Compound\n(e.g., Oral) Administer Test Compound (e.g., Oral) Sensitize Rat Skin\n(Intradermal anti-DNP IgE)->Administer Test Compound\n(e.g., Oral) Challenge with Antigen\n& Evans Blue (i.v.) Challenge with Antigen & Evans Blue (i.v.) Administer Test Compound\n(e.g., Oral)->Challenge with Antigen\n& Evans Blue (i.v.) Euthanize & Excise Skin Euthanize & Excise Skin Challenge with Antigen\n& Evans Blue (i.v.)->Euthanize & Excise Skin Extract Evans Blue Dye Extract Evans Blue Dye Euthanize & Excise Skin->Extract Evans Blue Dye Quantify Dye\n(Spectrophotometry) Quantify Dye (Spectrophotometry) Extract Evans Blue Dye->Quantify Dye\n(Spectrophotometry) Calculate % Inhibition Calculate % Inhibition Quantify Dye\n(Spectrophotometry)->Calculate % Inhibition

Caption: In Vivo Passive Cutaneous Anaphylaxis (PCA) Workflow.

Discussion

The presented data indicates that this compound is a potent inhibitor of mast cell degranulation both in vitro and in vivo. Its efficacy in the low microgram per milliliter range for inhibiting mediator release from mast cells and its high potency in the in vivo PCA model highlight its significant potential as a mast cell stabilizer.

In comparison, other established mast cell stabilizers show varied efficacy depending on the experimental model. Cromolyn Sodium and Nedocromil Sodium demonstrate inhibitory effects, although higher concentrations are often required, and their efficacy can vary between mast cell populations from different tissues.[13] Ketotifen exhibits potent mast cell stabilizing activity, particularly in human conjunctival mast cells, in addition to its well-known antihistaminic properties.[10] Lodoxamide and Pemirolast also function as mast cell stabilizers, primarily by inhibiting calcium influx, a critical step in the degranulation process.[10][14]

The choice of a mast cell stabilizer for research or therapeutic development will depend on the specific application, the target tissue, and the desired potency. The detailed experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the relative potencies and mechanisms of action of these compounds. The signaling pathway and workflow diagrams serve as visual aids to understand the complex processes involved in mast cell activation and the experimental procedures used to investigate them.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental data and protocols are provided as a guide for research and development professionals.

References

Comparative Guide to the Cross-Reactivity Profile of Quinotolast Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinotolast Sodium and its Mechanism of Action

This compound is an anti-allergic drug primarily known for its ability to inhibit the release of inflammatory mediators from mast cells.[1] Upon activation by an allergen, mast cells undergo degranulation, releasing substances like histamine, leukotrienes (LTC4, LTD4, LTE4), and prostaglandins (PGD2), which are key drivers of allergic symptoms. This compound effectively suppresses the release of these mediators, thereby mitigating the allergic response.[1]

Below is a diagram illustrating the signaling pathway of mast cell degranulation, the process inhibited by this compound and its alternatives.

MastCellDegranulation Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Calcium Ca²⁺ Influx MastCell->Calcium Triggers Degranulation Degranulation Calcium->Degranulation Induces Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators

Caption: Signaling pathway of allergen-induced mast cell degranulation.

Comparison with Alternative Mast Cell Stabilizers

Several other drugs share a similar mechanism of action with this compound. These alternatives, primarily classified as mast cell stabilizers, are used in the treatment of various allergic conditions. The table below provides a summary of this compound and its key alternatives.

Compound Primary Mechanism of Action Reported Off-Target Effects/Selectivity Profile
This compound Inhibits the release of histamine, LTC4, and PGD2 from mast cells.[1]Specific cross-reactivity data against a broad panel of receptors and enzymes is not extensively published.
Cromolyn Sodium Mast cell stabilizer; prevents the release of histamine and leukotrienes.[2]Generally considered to have a good safety profile with limited systemic absorption.[2] Its effectiveness and selectivity as a mast cell stabilizer have been questioned in some animal models.[3]
Nedocromil Sodium Mast cell stabilizer; inhibits the release of inflammatory mediators such as histamine, PGD2, and leukotriene C4.[4][5]Does not possess bronchodilator, antihistamine, or corticosteroid activity.[4]
Lodoxamide Mast cell stabilizer; prevents calcium influx into mast cells, thereby inhibiting the release of histamine.[6][7]Shown to be a noncompetitive inhibitor of xanthine oxidase.[8]
Ketotifen Potent H1 histamine receptor antagonist and mast cell stabilizer.[9][10]Exhibits affinity for muscarinic receptors.[11] Also functions as a leukotriene antagonist.[9]

Experimental Protocols for Cross-Reactivity Studies

To determine the cross-reactivity profile of a compound like this compound, a series of in vitro assays are typically performed. These studies assess the binding affinity and functional activity of the compound against a wide range of unintended biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and other enzymes.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12][13]

Objective: To measure the binding affinity (Ki) of the test compound to a panel of receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor are isolated.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the effect of a compound on the activity of a specific enzyme.

Objective: To determine the concentration of the test compound that inhibits 50% of the enzyme's activity (IC50).

Methodology:

  • Reaction Setup: The target enzyme is incubated with its substrate in a buffer solution under optimal conditions.

  • Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of the test compound.

  • Activity Measurement: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using spectrophotometric or fluorometric methods.

  • Data Analysis: The enzyme activity at each concentration of the test compound is compared to the activity in the absence of the inhibitor. The IC50 value is then determined from the resulting dose-response curve.

The diagram below illustrates a general workflow for conducting cross-reactivity screening.

CrossReactivityWorkflow cluster_screening In Vitro Cross-Reactivity Screening cluster_analysis Data Analysis and Interpretation TestCompound Test Compound (e.g., this compound) AssayPanel Broad Panel of Off-Targets (Receptors, Enzymes, Ion Channels) TestCompound->AssayPanel Screen against BindingAssay Radioligand Binding Assays AssayPanel->BindingAssay FunctionalAssay Enzyme Inhibition Assays AssayPanel->FunctionalAssay Data Determine Ki and IC50 Values BindingAssay->Data FunctionalAssay->Data Profile Generate Cross-Reactivity Profile Data->Profile RiskAssessment Assess Potential for Adverse Drug Reactions Profile->RiskAssessment

References

Comparative Analysis of Quinotolast Sodium's Effects on Immune Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quinotolast Sodium's Performance with Supporting Experimental Data.

This compound, also known as FR71021, is an anti-allergic compound that has demonstrated inhibitory effects on the release of inflammatory mediators from immune cells. This guide provides a comparative overview of its activity in different immune cell preparations, summarizing available quantitative data and detailing the experimental protocols used to generate these findings. The information presented is intended to offer insights into the reproducibility and specificity of this compound's cellular effects.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on mediator release from different immune cell types. This data provides a basis for comparing the compound's potency and efficacy across these models.

Cell TypeMediatorCompoundConcentrationEffect
Dispersed Human Lung CellsHistamineThis compound1-100 µg/mLConcentration-dependent inhibition of release
Dispersed Human Lung CellsLeukotriene C4 (LTC4)This compound1-100 µg/mLConcentration-dependent inhibition of release
Dispersed Human Lung CellsProstaglandin D2 (PGD2)This compound100 µg/mL100% inhibition of release[1]
Dispersed Human Lung CellsLeukotriene C4 (LTC4)This compound100 µg/mL54% inhibition of release[1]
Mouse Cultured Mast CellsPeptide Leukotrienes (pLTs)This compound-IC50 of 0.72 µg/mL for inhibition of release

Experimental Protocols

The methodologies outlined below describe the key experiments cited in the quantitative data summary. These protocols are provided to facilitate the replication and validation of the reported findings.

Mediator Release from Dispersed Human Lung Cells

This protocol details the methodology used to assess the effect of this compound on the release of histamine, LTC4, and PGD2 from dispersed human lung cells.

1. Cell Preparation:

  • Human lung tissue is obtained and mechanically dispersed to create a single-cell suspension.
  • The dispersed cells are washed and resuspended in an appropriate buffer.

2. Treatment:

  • Aliquots of the dispersed lung cells are pre-incubated with varying concentrations of this compound (1-100 µg/mL) or a vehicle control.
  • The pre-incubation time can be varied to assess time-dependent effects.

3. Challenge:

  • Mediator release is stimulated by challenging the cells with an appropriate secretagogue, such as anti-IgE.

4. Quantification of Mediator Release:

  • Histamine: The cell supernatant is collected, and histamine levels are quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
  • Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2): The supernatant is analyzed for the presence of LTC4 and PGD2, typically using radioimmunoassays (RIA) or liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • The percentage inhibition of mediator release is calculated by comparing the amount of mediator released in the presence of this compound to that released in the vehicle control group.

Peptide Leukotriene Release from Mouse Cultured Mast Cells

This protocol describes the assessment of this compound's effect on peptide leukotriene (pLT) release from mouse bone marrow-derived cultured mast cells.

1. Cell Culture and Sensitization:

  • Bone marrow cells are harvested from mice and cultured in the presence of interleukin-3 (IL-3) to differentiate them into mast cells.
  • The cultured mast cells are sensitized with mouse monoclonal anti-DNP IgE.

2. Treatment and Challenge:

  • Sensitized mast cells are washed and resuspended in Tyrode's buffer.
  • The cells are incubated for 5 minutes at 37°C.
  • This compound is added to the cell suspension at various concentrations simultaneously with the antigen (TNP-BSA) to induce degranulation.

3. Quantification of Peptide Leukotrienes:

  • The reaction is stopped after 10 minutes by the addition of EDTA.
  • The cell supernatant is collected, and the concentration of immunoreactive leukotriene C4 (iLTC4) is quantified using a commercial assay system.

4. Data Analysis:

  • The percentage inhibition of pLT release is calculated for each concentration of this compound to determine the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathway of mast cell degranulation and a general experimental workflow for assessing the effects of this compound.

Quinotolast_Signaling_Pathway cluster_mast_cell Mast Cell Antigen_IgE Antigen + IgE FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binds Signaling_Cascade Intracellular Signaling Cascade FcεRI->Signaling_Cascade Activates Granule_Release Granule Release (Degranulation) Signaling_Cascade->Granule_Release Triggers Mediators Histamine, LTC4, PGD2 Granule_Release->Mediators Releases Quinotolast This compound Quinotolast->Signaling_Cascade Inhibits

Caption: Signaling pathway of mast cell degranulation and its inhibition by this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound Effects Cell_Prep 1. Cell Preparation (e.g., Dispersed Lung Cells or Cultured Mast Cells) Treatment 2. Treatment (Incubation with this compound) Cell_Prep->Treatment Challenge 3. Challenge (Stimulation with Antigen/Secretagogue) Treatment->Challenge Supernatant_Collection 4. Supernatant Collection Challenge->Supernatant_Collection Mediator_Quantification 5. Mediator Quantification (ELISA, RIA, etc.) Supernatant_Collection->Mediator_Quantification Data_Analysis 6. Data Analysis (% Inhibition, IC50) Mediator_Quantification->Data_Analysis

Caption: General experimental workflow for evaluating the effects of this compound.

References

A Head-to-Head Comparison: Quinotolast Sodium and Nedocromil in Allergic Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers and drug development professionals.

In the landscape of mast cell stabilizers for the management of allergic inflammation, nedocromil has been a notable therapeutic agent. This guide provides a detailed comparison of Nedocromil, a pyranoquinolone derivative, with what appears to be a less common or potentially synonymous term, "Quinotolast Sodium." Following a comprehensive literature search, it is evident that "Nedocromil" is the widely recognized and studied compound, with "Quinotolast" likely referring to its quinolone-like chemical nature. This guide will, therefore, focus on the extensive data available for Nedocromil, presenting its pharmacological profile as the benchmark for this class of compounds.

Mechanism of Action: Stabilizing the Allergic Cascade

Nedocromil exerts its therapeutic effect primarily as a mast cell stabilizer.[1][2] It inhibits the degranulation of mast cells, thereby preventing the release of a cascade of inflammatory mediators, including histamine, tryptase, prostaglandins, and leukotrienes.[1][2] This action effectively dampens the immediate hypersensitivity response to allergens. Beyond mast cell stabilization, nedocromil has demonstrated inhibitory effects on various other inflammatory cells implicated in asthma and allergic reactions, such as eosinophils, neutrophils, macrophages, monocytes, and platelets.[3][4] The drug does not possess inherent bronchodilator, antihistamine, or corticosteroid activity.[3][4]

The signaling pathway for Nedocromil's mast cell stabilization is understood to involve the inhibition of chloride ion channels, which in turn hyperpolarizes the cell membrane and indirectly inhibits calcium influx, a critical step for degranulation.

MastCellStabilization cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to IonChannel Chloride Ion Channel IgE->IonChannel Activates Nedocromil Nedocromil Nedocromil->IonChannel Inhibits Calcium Calcium Influx (Ca2+) IonChannel->Calcium Reduces Granules Mediator-containing Granules Calcium->Granules Triggers Degranulation Degranulation & Mediator Release Granules->Degranulation Leads to

Caption: Nedocromil's mechanism of action on mast cell stabilization.

Comparative Efficacy in Allergic Conjunctivitis

Clinical trials have established the efficacy of Nedocromil sodium 2% ophthalmic solution in the management of seasonal allergic conjunctivitis.

Efficacy EndpointNedocromil Sodium 2%Placebop-value
Reduction in Itching Significantly greater-<0.05[5]
Reduction in Redness Significantly greater-<0.05[5]
Reduction in Conjunctival Injection Significantly greater-<0.05[5]
Reduction in Conjunctival Edema Significantly greater-<0.05[5]
Clinician's Evaluation of Effectiveness Significantly superior-<0.02[5]
Patient's Evaluation of Effectiveness Significantly superior-<0.02[5]

A comparative study with 2% sodium cromoglycate showed that twice-daily Nedocromil sodium was as effective as four-times-daily sodium cromoglycate in controlling symptoms of seasonal allergic conjunctivitis, with both being superior to placebo in controlling itching.[6] Another study found twice-daily pemirolast potassium 0.1% to be as efficacious and safe as twice-daily nedocromil sodium 2%, though pemirolast was reported to be more comfortable upon instillation.[7]

Experimental Protocols

Double-Masked, Placebo-Controlled Clinical Trial for Seasonal Allergic Conjunctivitis

A representative experimental design to evaluate the efficacy of Nedocromil is a multicenter, randomized, double-masked, placebo-controlled clinical trial.

ExperimentalWorkflow cluster_protocol Clinical Trial Protocol PatientRecruitment Recruit Patients with Seasonal Allergic Conjunctivitis Randomization Randomization PatientRecruitment->Randomization TreatmentGroups Group 1: Nedocromil Sodium 2% Group 2: Placebo Randomization->TreatmentGroups Dosing Twice-Daily Dosing for 8 Weeks TreatmentGroups->Dosing DataCollection Data Collection: - Patient Symptom Diaries - Clinician Assessments Dosing->DataCollection Analysis Efficacy Analysis: Compare Symptom Severity (Baseline vs. Peak Pollen) DataCollection->Analysis Outcome Primary Outcome: Change in Summary Symptom Score Analysis->Outcome

Caption: Workflow for a typical clinical trial of Nedocromil.

Methodology:

  • Patient Selection: Patients with a confirmed history of seasonal allergic conjunctivitis are recruited for the study.

  • Randomization: Participants are randomly assigned to receive either topical 2% nedocromil sodium or a placebo in a double-masked fashion.[5]

  • Treatment Protocol: Patients self-administer the assigned eye drops twice daily for a predefined period, typically spanning the peak pollen season (e.g., eight weeks).[5]

  • Efficacy Assessment: Efficacy is determined through patient-recorded diary scores for symptoms like itching, redness, and tearing, as well as clinician assessments of signs such as conjunctival injection and edema at baseline and follow-up visits.[5]

  • Statistical Analysis: The change in symptom and sign scores from baseline to the peak pollen period is compared between the nedocromil and placebo groups using appropriate statistical tests.

Safety and Tolerability

Nedocromil is generally well-tolerated. The most common adverse effects associated with the ophthalmic solution are transient and localized to the eye.

Adverse EffectFrequency
Ocular Burning/Stinging Reported[8]
Ocular Irritation Reported[8]
Unpleasant Taste (Dysgeusia) Reported[8]
Headache Reported[8]
Nasal Congestion Reported[8]

For the inhaled formulation, an unpleasant taste has been reported in approximately 13% of patients, with cough and throat irritation occurring in 6% to 7% of patients.[9] No significant drug interactions are widely reported for the ophthalmic formulation.[8]

Pharmacokinetic Profile

ParameterValue
Metabolism Not metabolized[4]
Elimination Primarily unchanged in urine (approx. 70%) and feces (approx. 30%) following intravenous administration[4]
Systemic Absorption (Ophthalmic) Low

Conclusion

Nedocromil sodium is a well-established mast cell stabilizer with proven efficacy in the management of allergic conjunctivitis. While the term "this compound" is not prevalent in the scientific literature, it likely refers to the pyranoquinolone chemical nature of Nedocromil. The extensive clinical data for Nedocromil demonstrates its ability to significantly reduce the signs and symptoms of ocular allergy with a favorable safety profile. For researchers and drug development professionals, Nedocromil serves as a key comparator in the development of novel anti-allergic therapies, particularly those targeting mast cell-mediated inflammation. Future research could focus on direct, head-to-head trials with newer generation mast cell stabilizers and dual-acting antihistamines to further delineate its therapeutic position.

References

Comparative Analysis of Ophthalmic Solutions for Allergic Conjunctivitis: A Review of Dose-Response Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available clinical data reveals a scarcity of specific dose-response information for Quinotolast Sodium in the context of allergic conjunctivitis. In contrast, extensive research exists for several established alternatives. This guide provides a detailed comparison of the dose-response characteristics, mechanisms of action, and clinical efficacy of three leading treatments for allergic conjunctivitis: Bepotastine, Olopatadine, and Ketotifen.

This analysis is intended for researchers, scientists, and drug development professionals to offer a comparative framework for evaluating therapeutic options for allergic conjunctivitis. The data presented is compiled from various clinical trials and pharmacological studies.

Dose-Response Comparison of Leading Ophthalmic Antihistamines

The following table summarizes the dose-response and efficacy data for Bepotastine, Olopatadine, and Ketotifen in the treatment of ocular itching and conjunctival redness associated with allergic conjunctivitis.

DrugConcentration(s) StudiedEfficacy in Reducing Ocular ItchingEfficacy in Reducing Conjunctival RednessOnset of ActionDuration of Action
Bepotastine Besilate 1.0%, 1.5%Statistically and clinically significant reduction in itching at both concentrations.[1][2][3] The 1.5% solution showed sustained efficacy.[1][4]Statistically significant improvements, but did not always meet predefined criteria for clinical significance.[1][3]Within 15 minutes.[2][3]At least 8 hours.[2][3][5]
Olopatadine Hydrochloride 0.1%, 0.2%, 0.77%Statistically significant reduction in itching.[6][7] The 0.77% formulation demonstrated superior efficacy and a 24-hour duration of action.[6][8]Statistically significant reduction in redness.[6]Within 5 minutes.[9]At least 8 hours for 0.1% and 0.2% formulations[9]; up to 24 hours for 0.77% formulation.[6][8]
Ketotifen Fumarate 0.025%Significantly more effective than placebo in preventing ocular itching.[10][11]Significantly more effective than placebo in preventing ocular redness.[10]Within minutes.[10]Up to 12 hours.[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these compounds involves the blockade of histamine H1 receptors, which are key mediators of the allergic response. Additionally, many of these drugs exhibit mast cell stabilizing properties, preventing the release of histamine and other inflammatory mediators.

The allergic response in the conjunctiva is initiated by an allergen cross-linking IgE antibodies on the surface of mast cells. This triggers mast cell degranulation and the release of preformed mediators like histamine, leading to the classic symptoms of allergic conjunctivitis.

Allergic_Conjunctivitis_Pathway cluster_early Early Phase Response cluster_late Late Phase Response cluster_intervention Therapeutic Intervention Allergen Allergen Exposure IgE IgE Antibody Binding to Mast Cell Allergen->IgE Mast_Cell Mast Cell Degranulation IgE->Mast_Cell Histamine Histamine Release Mast_Cell->Histamine Mediators Release of Pro-inflammatory Mediators (e.g., Cytokines, Leukotrienes) Mast_Cell->Mediators H1_Receptor Histamine H1 Receptor Activation on Nerves and Vessels Histamine->H1_Receptor Symptoms Itching, Redness, Swelling H1_Receptor->Symptoms Inflammatory_Cells Recruitment of Inflammatory Cells (Eosinophils, Neutrophils) Mediators->Inflammatory_Cells Chronic_Inflammation Chronic Allergic Inflammation Inflammatory_Cells->Chronic_Inflammation Antihistamines H1 Antihistamines (e.g., Bepotastine, Olopatadine, Ketotifen) Antihistamines->H1_Receptor Blockade Mast_Cell_Stabilizers Mast Cell Stabilizers (e.g., Ketotifen, Olopatadine) Mast_Cell_Stabilizers->Mast_Cell Inhibition

Figure 1: Allergic Conjunctivitis Signaling Pathway and Therapeutic Intervention Points.

Experimental Protocols: The Conjunctival Allergen Challenge (CAC) Model

A standardized method for evaluating the efficacy of anti-allergic eye drops is the Conjunctival Allergen Challenge (CAC) model.[4] This model allows for a controlled and reproducible assessment of a drug's ability to mitigate the signs and symptoms of allergic conjunctivitis.

CAC_Workflow cluster_screening Screening Phase cluster_treatment Treatment and Challenge Phase Subject_Recruitment Subject Recruitment (History of Allergic Conjunctivitis) Skin_Test Positive Skin Test to Specific Allergen Subject_Recruitment->Skin_Test Allergen_Titration Allergen Titration Visit (Determine Allergen Dose) Skin_Test->Allergen_Titration Confirmation Confirmation Visit (Reproducible Allergic Response) Allergen_Titration->Confirmation Randomization Randomization to Treatment Groups (Drug vs. Placebo) Confirmation->Randomization Drug_Instillation Instillation of Investigational Drug or Placebo Randomization->Drug_Instillation CAC_Test Conjunctival Allergen Challenge (CAC) Drug_Instillation->CAC_Test Symptom_Assessment Assessment of Ocular Itching and Redness at Predetermined Time Points CAC_Test->Symptom_Assessment

Figure 2: Generalized Workflow of the Conjunctival Allergen Challenge (CAC) Model.

Key steps in the CAC model include:

  • Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.[6]

  • Allergen Titration: A series of increasing allergen concentrations are instilled into the eye to determine the dose that elicits a standardized allergic response (e.g., a certain level of itching and redness).[4]

  • Drug Administration: On separate visits, subjects receive a single dose of the investigational drug or a placebo.

  • Allergen Challenge: At a specified time after drug administration (to assess onset and duration of action), the predetermined allergen dose is instilled.[3]

  • Efficacy Evaluation: Ocular itching and conjunctival redness are graded by both the subject and the investigator at multiple time points after the challenge.[3]

Conclusion

While information on this compound is limited, a robust body of evidence supports the efficacy of Bepotastine, Olopatadine, and Ketotifen in the management of allergic conjunctivitis. These agents demonstrate rapid onset of action and a durable effect in reducing ocular itching and, to a lesser extent, conjunctival redness. The choice of agent may be guided by desired duration of action, with higher concentration formulations of drugs like olopatadine offering once-daily dosing.[8][12] The Conjunctival Allergen Challenge model remains the gold standard for the clinical evaluation of these dose-response relationships.

References

Independent Validation of Quinotolast Sodium's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of Quinotolast Sodium's performance with alternative mast cell stabilizing agents, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to offer a comprehensive understanding of its mechanism of action.

Core Mechanism of Action: Mast Cell Stabilization

This compound is an antiallergic agent that functions as a mast cell stabilizer. Its primary mechanism of action involves the inhibition of the release of inflammatory mediators, such as histamine, leukotrienes (LTC4), and prostaglandins (PGD2), from mast cells. This action effectively mitigates the allergic response.

Comparative Analysis of Mast Cell Stabilizers

To provide a clear comparison, this guide evaluates this compound against established mast cell stabilizers, including Cromolyn Sodium, Nedocromil Sodium, and Tranilast. The following tables summarize their performance based on available experimental data.

Table 1: Inhibition of Histamine Release from Human Lung Mast Cells
CompoundConcentration% Inhibition of Histamine ReleaseCitation
This compound 1-100 µg/mLConcentration-dependent[1]
Cromolyn Sodium 1 mMWeak inhibition[1]
Nedocromil Sodium Not specifiedOrder of magnitude more effective than Cromolyn Sodium[2][3]
Tranilast Not specifiedWeak inhibition[1]
Table 2: Inhibition of Eicosanoid Release from Human Lung Mast Cells
CompoundConcentration% Inhibition of LTC4 Release% Inhibition of PGD2 ReleaseCitation
This compound 100 µg/mL54%100%[1]
Cromolyn Sodium 1 mM100%33%[1]
Table 3: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) in Rats
CompoundRoute of AdministrationED50 (mg/kg)
This compound Intravenous (i.v.)0.0063
This compound Oral (p.o.)0.0081

ED50: The dose required to produce a 50% inhibition of the allergic reaction.

Signaling Pathways in Mast Cell Stabilization

The following diagrams illustrate the signaling pathways involved in mast cell degranulation and the inhibitory mechanisms of this compound and its alternatives.

MastCellActivation Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE binds MastCell Mast Cell IgE->MastCell activates Calcium Ca²⁺ Influx MastCell->Calcium triggers Degranulation Degranulation Calcium->Degranulation leads to Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators

Caption: General signaling pathway of mast cell activation and degranulation.

InhibitionPathway Quinotolast This compound Calcium Ca²⁺ Influx Quinotolast->Calcium inhibits Cromolyn Cromolyn Sodium Cromolyn->Calcium inhibits Nedocromil Nedocromil Sodium Nedocromil->Calcium inhibits Tranilast Tranilast Degranulation Degranulation Tranilast->Degranulation inhibits (complex mechanism) Calcium->Degranulation leads to

Caption: Inhibitory mechanism of this compound and alternatives on mast cell degranulation.

Experimental Protocols

Inhibition of Histamine and Eicosanoid Release from Dispersed Human Lung Cells

This protocol is based on the methodology described by Okayama et al. (1995).[1]

  • Cell Preparation: Human lung tissue is minced and enzymatically dispersed to obtain a suspension of lung cells, including mast cells.

  • Pre-incubation: The dispersed cells are pre-incubated with varying concentrations of this compound or the comparator drug for a specified period.

  • Challenge: The cells are then challenged with an appropriate stimulus (e.g., anti-IgE) to induce the release of histamine and eicosanoids.

  • Mediator Measurement: The supernatant is collected, and the concentrations of histamine, LTC4, and PGD2 are quantified using established assay methods (e.g., fluorometric assay for histamine, radioimmunoassay for eicosanoids).

  • Data Analysis: The percentage inhibition of mediator release by the drug is calculated by comparing the amount of mediator released in the presence of the drug to that released in its absence (control).

ExperimentalWorkflow_MediatorRelease start Start prep Disperse Human Lung Cells start->prep preincubate Pre-incubate with This compound or Alternative prep->preincubate challenge Challenge with Anti-IgE preincubate->challenge measure Measure Histamine, LTC4, PGD2 Release challenge->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for in vitro mediator release assay.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This in vivo model is a standard method for evaluating the activity of anti-allergic drugs.

  • Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP (dinitrophenyl) IgE antibody into the ear.

  • Drug Administration: After a sensitization period (typically 24 hours), this compound or a vehicle control is administered either intravenously or orally.

  • Antigen Challenge: Subsequently, the rats are challenged intravenously with DNP conjugated to human serum albumin (HSA) along with a vascular permeability tracer, such as Evans blue dye.

  • Evaluation of Reaction: The intensity of the anaphylactic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue. This is typically done by extracting the dye from the tissue and measuring its absorbance.

  • Data Analysis: The ED50 value is calculated, representing the dose of the drug that causes a 50% reduction in the dye extravasation compared to the vehicle-treated group.

ExperimentalWorkflow_PCA start Start sensitize Sensitize Rat Ear with Anti-DNP IgE start->sensitize drug Administer Quinotolast Sodium (i.v. or p.o.) sensitize->drug challenge Challenge with DNP-HSA and Evans Blue Dye drug->challenge measure Measure Evans Blue Extravasation in Ear challenge->measure analyze Calculate ED50 measure->analyze end End analyze->end

Caption: Workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) model.

Conclusion

The available data indicates that this compound is a potent mast cell stabilizer, effectively inhibiting the release of key inflammatory mediators both in vitro and in vivo. Its performance, particularly in the inhibition of PGD2 release and its high in vivo potency in the PCA model, suggests it is a significant compound in the field of antiallergic drug development. Further independent validation studies are warranted to fully elucidate its comparative efficacy and clinical potential.

References

Safety Operating Guide

Navigating the Disposal of Quinotolast Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal guidelines for Quinotolast Sodium, a conservative approach treating the compound as hazardous pharmaceutical waste is essential. This guide provides a procedural framework to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Logistical Information

When handling this compound for disposal, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste contaminated with this compound, including unused product, contaminated labware, and personal protective equipment, must be segregated from general waste streams.[1][2] It is recommended to use designated, clearly labeled, and sealed containers for accumulation of this waste.

Step-by-Step Disposal Protocol

In the absence of explicit data on the environmental and health hazards of this compound, it should be managed as a hazardous pharmaceutical waste.[3][4] The following steps outline a safe and compliant disposal procedure:

  • Waste Identification and Segregation:

    • Characterize all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials.

    • Segregate this compound waste into dedicated, leak-proof, and clearly labeled hazardous waste containers.[1] For liquid waste, use appropriate bottles, and for solid waste, use designated bags or containers. In many jurisdictions, black containers are used for hazardous pharmaceutical waste.[3]

  • Container Labeling:

    • Properly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Handle with Care"). Include the accumulation start date.

  • Storage:

    • Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[5] This area should be secure, away from general laboratory traffic, and secondary containment should be used to prevent spills.

  • Waste Disposal Vendor:

    • Engage a licensed hazardous waste disposal contractor for the collection, transportation, and final disposal of the this compound waste.

    • Ensure the vendor is aware of the nature of the waste to facilitate proper handling and disposal, which will likely involve incineration at a permitted facility.[3][6]

  • Documentation:

    • Maintain a detailed inventory of the generated this compound waste.

    • Complete all necessary waste manifest forms provided by the disposal vendor, ensuring accuracy and compliance with regulatory requirements.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste that should be adhered to.

ParameterGuidelineCitation
pH of Aqueous Waste Neutralize to a pH between 5.5 and 9.0 before collection, if safe to do so.[5]
Liquid Waste Volume Accumulate in containers appropriate for the volume generated, not exceeding designated limits for satellite accumulation areas.[5]
Solid Waste Place in sealed, durable containers to prevent leakage or spillage.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Quinotolast_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Source ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_vendor Contact Licensed Disposal Vendor store->contact_vendor manifest Complete Waste Manifest contact_vendor->manifest pickup Schedule Waste Pickup manifest->pickup end_process End: Waste Transferred for Incineration pickup->end_process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinotolast Sodium
Reactant of Route 2
Reactant of Route 2
Quinotolast Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.